(1S,3R,5R)-PIM447 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[4-[(1S,3R,5R)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSHQQSBGCMJE-ISUJJMBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C[C@@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pan-PIM Kinase Inhibitor (1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide to its Mechanism of Action in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R,5R)-PIM447 dihydrochloride (B599025) (hereafter referred to as PIM447) is a potent, orally bioavailable pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in the pathogenesis of multiple myeloma (MM). This technical guide provides an in-depth overview of the mechanism of action of PIM447 in MM, summarizing key preclinical and clinical findings. PIM447 exerts its anti-myeloma effects through a multi-pronged approach, including the induction of cell cycle arrest and apoptosis, and the disruption of key survival signaling pathways. Furthermore, it demonstrates synergistic activity with standard-of-care agents and exhibits bone-protective effects, addressing a critical aspect of MM pathology. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in oncology.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant therapeutic advances, MM remains largely incurable, with eventual relapse and drug resistance being major clinical challenges. The PIM kinases are overexpressed in various hematologic malignancies, including MM, where they play a crucial role in promoting cell survival, proliferation, and drug resistance. PIM kinases are downstream effectors of several oncogenic signaling pathways, including JAK/STAT and NF-κB. Their constitutively active nature in cancer cells, coupled with their role in phosphorylating a wide range of substrates involved in cell cycle progression and apoptosis, makes them attractive therapeutic targets. PIM447 has emerged as a promising therapeutic agent, and this guide will detail its molecular and cellular mechanisms of action in the context of MM.
Core Mechanism of Action: PIM Kinase Inhibition
PIM447 is a highly selective and potent pan-PIM kinase inhibitor. The inhibitory activity of PIM447 against the three PIM isoforms is summarized in the table below.
| Target | Inhibitory Constant (Ki) |
| PIM1 | 6 pM |
| PIM2 | 18 pM |
| PIM3 | 9 pM |
Table 1: Inhibitory activity of PIM447 against PIM kinase isoforms.
By inhibiting all three PIM kinases, PIM447 effectively blocks their downstream signaling pathways, leading to a cascade of anti-myeloma effects.
Key Signaling Pathways Modulated by PIM447
The anti-myeloma activity of PIM447 stems from its ability to modulate several critical signaling pathways that are dysregulated in MM.
Inhibition of the mTORC1 Pathway
PIM kinases, particularly PIM2, are known to activate the mTORC1 pathway, a central regulator of cell growth and proliferation, through the phosphorylation and inhibition of TSC2. PIM447 treatment leads to a reduction in the phosphorylation of key mTORC1 downstream effectors, including the ribosomal protein S6 (S6RP) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1] This inhibition of the mTORC1 pathway contributes to the anti-proliferative effects of PIM447.
Downregulation of c-Myc
The oncoprotein c-Myc is a critical driver of MM pathogenesis and is a key downstream target of PIM kinase signaling. PIM447 treatment leads to a significant reduction in both total and phosphorylated c-Myc levels.[1] This downregulation of c-Myc contributes to the induction of cell cycle arrest and apoptosis.
Modulation of Apoptotic Pathways
PIM kinases promote cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad. PIM447 treatment reduces the phosphorylation of Bad at Ser112, thereby promoting its pro-apoptotic function.[1] This, in conjunction with the downregulation of c-Myc, shifts the cellular balance towards apoptosis.
Cellular Effects of PIM447 in Multiple Myeloma
Induction of Apoptosis
PIM447 induces apoptosis in a dose- and time-dependent manner in various MM cell lines. The table below summarizes the apoptotic effects of PIM447 on different MM cell lines after 48 hours of treatment.
| Cell Line | PIM447 Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MM.1S | 1 | ~40% |
| MM.1S | 10 | ~70% |
| RPMI-8226 | 1 | ~30% |
| RPMI-8226 | 10 | ~60% |
| NCI-H929 | 1 | ~25% |
| NCI-H929 | 10 | ~55% |
| OPM-2 | 10 | ~20% |
Table 2: Induction of apoptosis by PIM447 in MM cell lines. Data are approximate values derived from published studies.[1]
Cell Cycle Arrest
PIM447 treatment leads to cell cycle arrest at the G1/S transition in MM cells. This is accompanied by a decrease in the expression of cyclins D1 and E2, key regulators of this checkpoint.
In Vivo Efficacy and Bone-Protective Effects
In preclinical murine models of disseminated MM, oral administration of PIM447 significantly reduced tumor burden and prolonged survival.[1] Notably, PIM447 also demonstrated bone-protective effects by inhibiting osteoclast formation and function while promoting osteoblast activity, thus addressing the debilitating bone disease associated with MM.[1]
Combination Therapy
A key finding from preclinical studies is the strong synergistic anti-myeloma activity of PIM447 when combined with standard-of-care agents. The combination indices (CI) for PIM447 with various agents are presented below. A CI value < 1 indicates synergy.
| Combination | Combination Index (CI) |
| PIM447 + Bortezomib + Dexamethasone | 0.002 |
| PIM447 + Lenalidomide + Dexamethasone | 0.065 |
| PIM447 + Pomalidomide + Dexamethasone | 0.077 |
Table 3: Synergistic activity of PIM447 with standard-of-care agents.[1]
Clinical Data
Phase I clinical trials of PIM447 in patients with relapsed/refractory MM have demonstrated single-agent anti-tumor activity and a manageable safety profile. The recommended phase II dose was established at 500 mg once daily. In a phase I study, the overall response rate was 8.9%, with a clinical benefit rate of 25.3% and a disease control rate of 72.2%.[2]
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in 96-well plates at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Drug Treatment: After 24 hours, treat cells with varying concentrations of PIM447, alone or in combination with other drugs, for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat MM cells with PIM447 for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting and Washing: Harvest cells and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Lyse PIM447-treated and untreated MM cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Primary Antibodies:
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
c-Myc
-
Phospho-Bad (Ser112)
-
Bad
-
Cleaved Caspase-3
-
PARP
-
β-Actin (loading control)
-
Conclusion
(1S,3R,5R)-PIM447 dihydrochloride is a promising therapeutic agent for multiple myeloma with a well-defined mechanism of action. Its ability to inhibit all three PIM kinase isoforms leads to the disruption of key oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis of myeloma cells. The synergistic effects of PIM447 with standard-of-care agents and its bone-protective properties further enhance its therapeutic potential. The data summarized in this technical guide provide a strong rationale for the continued clinical development of PIM447, both as a single agent and in combination therapies, for the treatment of multiple myeloma.
References
PIM447: A Deep Dive into the Downstream Signaling of a Pan-PIM Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms and downstream targets of PIM447 (LGH447), a potent and orally bioavailable pan-PIM kinase inhibitor. PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and metabolism. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This document summarizes key quantitative data, details experimental methodologies for target validation, and visualizes the intricate signaling pathways affected by PIM447.
Core Downstream Signaling Pathways Modulated by PIM447
PIM447 exerts its anti-cancer effects by inhibiting the phosphorylation of a multitude of downstream substrates. The primary signaling cascades affected are the mTORC1 and c-Myc pathways, which are central to the regulation of protein synthesis, cell cycle progression, and apoptosis.
The mTORC1 Signaling Axis
PIM kinases are known to activate the mTORC1 complex, a master regulator of cell growth and metabolism. PIM447 treatment leads to the inhibition of mTORC1 signaling, evidenced by the reduced phosphorylation of its key downstream effectors, including p70S6K, S6 ribosomal protein, and 4E-BP1.[1][2] This inhibition of cap-dependent translation is a significant contributor to the anti-proliferative effects of PIM447.[3] One mechanism by which PIM kinases activate mTORC1 is through the phosphorylation and inactivation of TSC2, a negative regulator of mTORC1.[3] PIM447 treatment has been shown to decrease the phosphorylation of TSC2 at Ser-1798.[3]
Regulation of c-Myc
c-Myc, a potent oncogenic transcription factor, is a critical downstream target of PIM kinases. PIM kinases can phosphorylate and stabilize c-Myc, thereby enhancing its transcriptional activity.[4][5] Treatment with PIM447 leads to a dose-dependent downregulation of c-Myc protein levels.[4][6] This reduction in c-Myc contributes to the observed cell cycle arrest at the G1-to-S transition, partly through the downregulation of cyclin D2 and E1.[7]
Apoptosis and Cell Cycle Control
PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins. A key substrate in this context is BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by PIM kinases prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. PIM447 treatment effectively inhibits BAD phosphorylation, thereby promoting apoptosis.[1][3][7]
Furthermore, PIM kinases influence cell cycle progression by phosphorylating cell cycle inhibitors such as p27Kip1. Phosphorylation of p27Kip1 at Thr-157 and Thr-198 by PIM kinases leads to its cytoplasmic localization and degradation, thus promoting cell cycle progression.[7] Inhibition of PIM kinases by PIM447 can therefore lead to the stabilization of p27Kip1 and subsequent cell cycle arrest.
Quantitative Analysis of PIM447 Activity
The following tables summarize the quantitative data on the efficacy and target modulation of PIM447 and other pan-PIM kinase inhibitors.
| Cell Line | Cancer Type | IC50 / GI50 (nmol/L) | Reference Compound | Notes |
| KMS-12-BM | Multiple Myeloma | 134 | INCB053914 | Inhibition of pro-apoptotic protein BAD phosphorylation.[7] |
| 14 MM cell lines | Multiple Myeloma | < 1000 | LGB321 | Growth inhibition (GI50).[7] |
| MOLM-16 | Acute Myeloid Leukemia | 4 | INCB053914 | Inhibition of PIM kinase-mediated phosphorylation of BAD.[2] |
| KMS-12-BM | Multiple Myeloma | 27 | INCB053914 | Inhibition of PIM kinase-mediated phosphorylation of BAD.[2] |
| MOLM-16 (in vivo) | Acute Myeloid Leukemia | 70 | INCB053914 | Inhibition of BAD phosphorylation in tumor-bearing mice.[2] |
| KMS-12-BM (in vivo) | Multiple Myeloma | 145 | INCB053914 | Inhibition of BAD phosphorylation in tumor-bearing mice.[7] |
| Cell Line / Model | Treatment | Downstream Target | Observed Effect | Reference |
| MM.1S, NCI-H929 | PIM447 + Pomalidomide + Dexamethasone | c-Myc, phospho-c-Myc (Ser62) | Downregulation of global and phosphorylated levels after 48h.[6] | [6] |
| MM.1S, RPMI-8226 | PIM447 + Pomalidomide + Dexamethasone | c-Myc | Rapid reduction observed as early as 3-6 hours.[6] | [6] |
| MM.1S, RPMI-8226 | PIM447 + Pomalidomide + Dexamethasone | IRF4 | Downregulation detected after 24-48 hours of treatment.[6] | [6] |
| Multiple Cell Lines | PIM447, AZD1208 | S6, p70S6K, BAD | Inhibition of phosphorylation.[1] | [1] |
| Multiple Cell Lines | Abemaciclib (also inhibits PIM) | GSK3β (Ser9) | Reduced phosphorylation, indicative of GSK3β activation.[1] | [1] |
| MM Cell Lines | Teriflunomide (inhibits PIM kinases) | p-Bad, p-STAT3, p-MDM2 | Inhibition of phosphorylation.[8] | [8] |
| DLBCL Cell Lines | PIM447 | TSC2 (Ser-1798) | Loss of phosphorylation in sensitive cell lines.[3] | [3] |
Experimental Protocols
This section outlines the general methodologies employed in the characterization of PIM447's downstream targets.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines, particularly from hematological malignancies such as multiple myeloma (MM.1S, RPMI-8226, NCI-H929, KMS-12-BM), acute myeloid leukemia (MOLM-16), and diffuse large B-cell lymphoma (DLBCL), are utilized.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: PIM447 and other inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted in culture medium to the desired final concentrations for experiments. Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis
-
Purpose: To detect and quantify the expression and phosphorylation status of specific proteins.
-
Procedure:
-
Cell Lysis: After drug treatment for the indicated times, cells are harvested, washed with PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-c-Myc, anti-phospho-BAD, anti-S6, etc.) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: To ensure equal protein loading, the membranes are typically stripped and re-probed with an antibody against a housekeeping protein, such as α-tubulin or actin.
-
Cell Viability and Proliferation Assays
-
Purpose: To assess the effect of PIM447 on cell growth and survival.
-
Procedure (MTS Assay):
-
Cells are seeded in 96-well plates and treated with various concentrations of PIM447 for a specified period (e.g., 72 hours).
-
An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
The plates are incubated to allow viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.
-
The 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values are calculated from the dose-response curves.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PIM447 and a typical experimental workflow for its analysis.
Caption: PIM447 signaling pathway.
Caption: Western blot workflow for PIM447 target analysis.
References
- 1. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Leflunomide regulates c-Myc expression in myeloma cells through PIM targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When Just One Phosphate Is One Too Many: The Multifaceted Interplay between Myc and Kinases | MDPI [mdpi.com]
- 6. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
The Pan-PIM Kinase Inhibitor (1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide to its Effects on mTORC1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R,5R)-PIM447 dihydrochloride (B599025) (also known as LGH447) is a potent and selective, orally available pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia) family of serine/threonine kinases.[1] PIM kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell cycle progression and the inhibition of apoptosis.[1] Notably, PIM kinases are frequently overexpressed in a multitude of malignancies. This guide provides a comprehensive technical overview of the mechanism by which PIM447 exerts its anti-neoplastic effects through the modulation of the mTORC1 signaling pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathway and experimental workflows.
Introduction to PIM Kinases and the mTORC1 Pathway
The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3. These kinases are constitutively active and their expression is primarily regulated at the transcriptional and translational levels. They are known to phosphorylate a number of substrates involved in cell survival and proliferation.
The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. Key downstream effectors of mTORC1 include the S6 ribosomal protein kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of these proteins by mTORC1 leads to an increase in protein translation and cell growth.
Mechanism of Action: PIM447 and mTORC1 Signaling
PIM447 exerts its effects on the mTORC1 pathway through the direct inhibition of PIM kinases. A key mechanism involves the regulation of the Tuberous Sclerosis Complex (TSC), a negative regulator of mTORC1. PIM2 has been shown to directly phosphorylate TSC2 at Ser-1798, which relieves its inhibitory function on mTORC1.[2][3] By inhibiting PIM kinases, PIM447 prevents the phosphorylation of TSC2, leading to the suppression of mTORC1 activity.[2][3] This, in turn, results in decreased phosphorylation of the downstream mTORC1 substrates, S6K and 4E-BP1, ultimately leading to an inhibition of protein synthesis and cell proliferation.[2][3][4][5]
Quantitative Data
Biochemical Potency of PIM447
The following table summarizes the in vitro inhibitory activity of PIM447 against the three PIM kinase isoforms.
| Target | Potency (Ki) | Assay |
| PIM1 | 6 pM | Cell-free kinase assay |
| PIM2 | 18 pM | Cell-free kinase assay |
| PIM3 | 9 pM | Cell-free kinase assay |
Data sourced from Selleck Chemicals product information.[6][7]
Kinase Selectivity Profile
PIM447 exhibits high selectivity for PIM kinases. A kinase panel screening of 442 kinases showed a high degree of selectivity.[8]
| Kinase Panel | Selectivity Score (S(35) at 1 µM) | Notable Off-Targets (IC50) |
| 442 Kinases | 0.021 | GSK3β (1-5 µM), PKN1 (1-5 µM), PKCτ (1-5 µM) |
Data sourced from the Chemical Probes Portal.[8]
Cellular Activity
The anti-proliferative activity of PIM447 has been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 | Assay |
| Kasumi-1 | Acute Myeloid Leukemia | 1591.54 nM | Cell Viability Assay |
| SKNO-1 | Acute Myeloid Leukemia | 202.28 nM | Cell Viability Assay |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | >10,000 nM | CellTiter-Glo® Luminescent Cell Viability Assay |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | 230 nM | CellTiter-Glo® Luminescent Cell Viability Assay |
| TMD8 | Diffuse Large B-cell Lymphoma | 2,200 nM | CellTiter-Glo® Luminescent Cell Viability Assay |
| HBL-1 | Diffuse Large B-cell Lymphoma | 2,700 nM | CellTiter-Glo® Luminescent Cell Viability Assay |
| U2932 | Diffuse Large B-cell Lymphoma | 5,600 nM | CellTiter-Glo® Luminescent Cell Viability Assay |
Data for Kasumi-1 and SKNO-1 sourced from a study on refractory myeloid leukemia.[5] Data for DLBCL cell lines sourced from a study on translational activation by PIM kinase.[2]
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from manufacturer's instructions for a luminescent kinase assay that measures ADP produced from a kinase reaction.
Materials:
-
PIM Kinase (PIM1, PIM2, or PIM3)
-
PIM447 dihydrochloride
-
Substrate (e.g., PIMtide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of PIM447 in kinase buffer.
-
In a 384-well plate, add 1 µL of diluted PIM447 or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of PIM kinase solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of mTORC1 Signaling
This protocol describes the detection of phosphorylated and total proteins in the mTORC1 pathway in cells treated with PIM447.
Materials:
-
Cell lines of interest
-
PIM447 dihydrochloride
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-TSC2 (Ser1798), rabbit anti-TSC2, rabbit anti-p-S6K (Thr389), rabbit anti-S6K, rabbit anti-p-4E-BP1 (Thr37/46), rabbit anti-4E-BP1, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of PIM447 (e.g., 0-10 µM) for a specified time (e.g., 16 hours).[2]
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell lines of interest
-
PIM447 dihydrochloride
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of PIM447 for the desired duration (e.g., 48 or 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Caption: PIM447 inhibits PIM kinases, preventing TSC2 inhibition and suppressing mTORC1 signaling.
References
- 1. Facebook [cancer.gov]
- 2. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe PIM-447 | Chemical Probes Portal [chemicalprobes.org]
PIM447: A Pan-PIM Kinase Inhibitor Targeting c-Myc and Phospho-Bad in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of oncogenesis, promoting cell survival, proliferation, and drug resistance.[1] PIM447 (LGH447) is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant anti-tumor activity in various cancer models, particularly in hematological malignancies like multiple myeloma.[1][2] This technical guide provides an in-depth overview of the mechanism of action of PIM447, focusing on its regulation of the oncoprotein c-Myc and the pro-apoptotic protein Bad. We will detail the signaling pathways, present quantitative data on its efficacy, and provide key experimental protocols for its study.
Introduction to PIM Kinases and PIM447
PIM kinases are constitutively active and their expression is induced by a variety of cytokines and growth factors through the JAK/STAT pathway.[3] They lack a regulatory domain, and their activity is primarily controlled at the level of protein expression and stability. Overexpression of PIM kinases is a common feature in many cancers and is associated with poor prognosis.[4] PIM kinases exert their oncogenic effects by phosphorylating a wide range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.[1][4]
PIM447 is an orally bioavailable, small molecule inhibitor that targets all three PIM kinase isoforms with high potency.[2] Its ability to concurrently inhibit PIM1, PIM2, and PIM3 makes it an attractive therapeutic agent to overcome potential isoform redundancy.
Core Mechanism of Action: Regulation of c-Myc and Phospho-Bad
PIM447's anti-cancer effects are largely attributed to its modulation of two key downstream targets: the c-Myc oncoprotein and the pro-apoptotic protein Bad.[1][5]
Downregulation of c-Myc
The c-Myc proto-oncogene is a master transcriptional regulator that drives cell proliferation and is frequently deregulated in cancer.[6] PIM kinases have been shown to play a crucial role in stabilizing and enhancing the transcriptional activity of c-Myc.[7][8] PIM kinases can directly phosphorylate c-Myc at Serine 329, which protects it from proteasomal degradation.[8] Furthermore, PIM1 can modulate c-Myc phosphorylation at other sites, such as decreasing phosphorylation at Threonine 58 and increasing it at Serine 62, both of which contribute to its stability and activity.[8][9]
PIM447, by inhibiting PIM kinases, leads to a significant reduction in c-Myc protein levels.[1][10][11] This occurs through the destabilization of c-Myc and its subsequent degradation. The downregulation of c-Myc by PIM447 disrupts the c-Myc-driven transcriptional program, leading to cell cycle arrest and reduced cell proliferation.[11]
Modulation of Bad Phosphorylation and Apoptosis Induction
Bad is a pro-apoptotic member of the Bcl-2 family of proteins. In its unphosphorylated state, Bad binds to and inactivates anti-apoptotic proteins like Bcl-xL, thereby promoting apoptosis.[4] PIM kinases can phosphorylate Bad on multiple serine residues, with Serine 112 being a predominant site.[1][4][12] Phosphorylation of Bad creates a binding site for 14-3-3 proteins, which sequester Bad in the cytoplasm and prevent it from interacting with Bcl-xL at the mitochondria.[4][12] This inhibition of Bad's pro-apoptotic function is a key survival mechanism for cancer cells.
PIM447 treatment leads to a decrease in the phosphorylation of Bad at Ser112.[1][5] This allows dephosphorylated Bad to translocate to the mitochondria, bind to Bcl-xL, and trigger the intrinsic apoptotic pathway. The induction of apoptosis is a major contributor to the cytotoxicity of PIM447 in cancer cells.[1]
Quantitative Data on PIM447 Activity
The efficacy of PIM447 has been quantified in various preclinical studies. The following tables summarize key data on its inhibitory potential and cellular effects.
| Target | Ki (pM) | Reference |
| PIM1 | 6 | [2] |
| PIM2 | 18 | [2] |
| PIM3 | 9 | [2] |
| Table 1: In vitro kinase inhibitory activity of PIM447. |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM16 | Acute Myeloid Leukemia | 0.01 | [2] |
| KG1 | Acute Myeloid Leukemia | 0.01 | [2] |
| EOL-1 | Eosinophilic Leukemia | 0.01 | [2] |
| MM1S | Multiple Myeloma | Varies (sensitive) | [1] |
| NCI-H929 | Multiple Myeloma | Varies (sensitive) | [1] |
| RPMI-8226 | Multiple Myeloma | Varies (sensitive) | [1] |
| OPM-2 | Multiple Myeloma | Varies (less sensitive) | [1] |
| HuH6 | Hepatoblastoma | 13 (LD50) | [13] |
| COA67 | Hepatoblastoma | 10 (LD50) | [13] |
| Table 2: Cellular activity of PIM447 in various cancer cell lines. |
| Combination | Cell Line | Combination Index (CI) | Interpretation | Reference |
| PIM447 + Bortezomib + Dexamethasone | MM1S | 0.002 | Very Strong Synergy | [1][5] |
| PIM447 + Lenalidomide + Dexamethasone | MM1S | 0.065 | Very Strong Synergy | [1][5] |
| PIM447 + Pomalidomide + Dexamethasone | MM1S | 0.077 | Very Strong Synergy | [1][5] |
| Table 3: Synergistic effects of PIM447 with standard-of-care agents in multiple myeloma. |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a common experimental workflow are provided below to facilitate understanding.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PIM447's effects. Below are outlines for key experimental protocols.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
PIM447 stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Treat cells with serial dilutions of PIM447 for the desired time period (e.g., 24, 48, 72 hours).[1] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14]
-
Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect and quantify specific proteins in a sample.
Materials:
-
Cell lysates from PIM447-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-phospho-Bad (Ser112), anti-Bad, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Separation: Separate protein lysates by size using SDS-PAGE.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16][17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[15][16]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or α-Tubulin).
Immunoprecipitation (IP) for Protein-Protein Interactions
Immunoprecipitation is used to isolate a specific protein and its binding partners from a complex mixture.
Materials:
-
Cell lysates
-
Primary antibody specific to the protein of interest (e.g., anti-c-Myc)
-
Protein A/G agarose (B213101) beads
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Lysate Preparation: Prepare cell lysates in a non-denaturing IP lysis buffer.[18]
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.[18]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS sample buffer.[18]
-
Analysis: Analyze the eluted proteins by Western blotting.
Conclusion
PIM447 is a promising pan-PIM kinase inhibitor with a well-defined mechanism of action that converges on the critical cancer nodes of c-Myc and Bad. Its ability to destabilize c-Myc and promote Bad-mediated apoptosis provides a strong rationale for its clinical development, both as a single agent and in combination with other anti-cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of PIM447 and other PIM kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. PIM447 | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. origene.com [origene.com]
- 17. youtube.com [youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
(1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Core Functional Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (1S,3R,5R)-PIM447 dihydrochloride (B599025), a potent pan-inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. This document is intended to serve as a core resource for researchers and professionals involved in oncology drug discovery and development.
Chemical Structure and Properties
(1S,3R,5R)-PIM447 dihydrochloride is the hydrochloride salt of the active free base, N-{4-[(1R, 3S, 5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl}-6-(2, 6-difluorophenyl)-5-fluoropyridine-2-carboxamide. The compound is also known by the code LGH447.
Chemical Structure:
-
IUPAC Name: N-{4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl}-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride
-
Molecular Formula (Dihydrochloride): C₂₄H₂₅Cl₂F₃N₄O
-
Molecular Weight (Dihydrochloride): 513.38 g/mol
-
Molecular Formula (Free Base): C₂₄H₂₃F₃N₄O
-
Molecular Weight (Free Base): 440.46 g/mol [1]
-
CAS Number (Free Base): 1210608-43-7[1]
Synthesis of (1S,3R,5R)-PIM447
The synthesis of PIM447 has been reported by Burger et al. in the Journal of Medicinal Chemistry in 2015.[2][3] The synthetic strategy focuses on the construction of the key aminocyclohexyl-pyridine intermediate followed by an amide coupling reaction. While the full detailed experimental protocol is found in the supporting information of the publication, the key synthetic transformations are outlined below. The synthesis is designed to improve metabolic stability compared to earlier aminopiperidyl analogues.[2][3]
Synthetic Scheme Overview:
The synthesis involves a multi-step sequence to construct the core structure of PIM447. The key fragments are a substituted picolinamide (B142947) and a stereochemically defined aminocyclohexyl pyridine. The final step typically involves the coupling of these two fragments.
Quantitative Biological Data
(1S,3R,5R)-PIM447 is a highly potent pan-PIM kinase inhibitor. Its inhibitory activity has been quantified using various biochemical and cellular assays.
| Target | Assay Type | Value | Reference |
| PIM1 | Ki | 6 pM | [4][5] |
| PIM2 | Ki | 18 pM | [4][5] |
| PIM3 | Ki | 9 pM | [4][5] |
| PIM2 | IC₅₀ (biochemical) | <0.003 µM | [4] |
| GSK3β | IC₅₀ (biochemical) | 1-5 µM | [4] |
| PKN1 | IC₅₀ (biochemical) | 1-5 µM | [4] |
| PKCτ | IC₅₀ (biochemical) | 1-5 µM | [4] |
Experimental Protocols
The following are generalized protocols for the types of key experiments used to characterize the activity of PIM447.
PIM Kinase Inhibition Assay (Kinase-Glo™ Assay)
This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP at a concentration at or below the Kₘ for each kinase
-
Substrate peptide
-
(1S,3R,5R)-PIM447 at various concentrations
-
Kinase-Glo™ reagent
-
White, opaque multi-well plates
Procedure:
-
Prepare serial dilutions of (1S,3R,5R)-PIM447 in kinase buffer.
-
In a multi-well plate, add the PIM kinase, the substrate peptide, and the diluted PIM447 or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo™ reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ or Ki values.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Cell culture medium
-
(1S,3R,5R)-PIM447 at various concentrations
-
CellTiter-Glo® reagent
-
Opaque-walled multi-well plates
Procedure:
-
Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of (1S,3R,5R)-PIM447 or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
PIM447 Mechanism of Action
PIM kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation. They are downstream effectors of many cytokine and growth factor signaling pathways. PIM447 exerts its anti-cancer effects by inhibiting all three PIM kinase isoforms, leading to the disruption of key cellular processes.
The inhibition of PIM kinases by PIM447 leads to reduced phosphorylation of the pro-apoptotic protein BAD at Ser112, which promotes apoptosis.[4] Furthermore, PIM447 treatment results in a decrease in the levels of the oncoprotein c-Myc and its phosphorylated form (Ser62), a key residue for its stabilization.[4] PIM447 also inhibits the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[4] This is evidenced by the reduced phosphorylation of downstream mTORC1 targets such as the S6 ribosomal protein (S6RP) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[4]
Caption: PIM447 inhibits PIM kinases, leading to apoptosis, reduced cell proliferation, and decreased protein synthesis.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a kinase inhibitor like PIM447 typically follows a structured workflow to determine its potency, selectivity, and cellular effects.
Caption: A typical workflow for the in vitro characterization of a kinase inhibitor like PIM447.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
(1S,3R,5R)-PIM447 Dihydrochloride: A Pan-PIM Kinase Inhibitor for Oncological Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R,5R)-PIM447 dihydrochloride (B599025), a potent and selective pan-PIM kinase inhibitor, has emerged as a significant compound in oncological research. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. Detailed protocols for assessing its cellular effects, including apoptosis and cell cycle analysis, are presented. Furthermore, this document illustrates the signaling pathways modulated by PIM447 and provides workflows for its investigation, serving as a vital resource for professionals in drug development and cancer research.
Chemical and Physical Properties
(1S,3R,5R)-PIM447 dihydrochloride is the dihydrochloride salt of PIM447. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1820565-69-2 |
| Molecular Formula | C₂₄H₂₅Cl₂F₃N₄O |
| Molecular Weight | 513.38 g/mol |
| Synonyms | LGH447 dihydrochloride |
Mechanism of Action and Biological Activity
PIM447 is a potent, orally available, and selective inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis. Overexpression of PIM kinases is implicated in various hematological malignancies and solid tumors.
PIM447 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[1] Its mechanism of action involves the modulation of several downstream signaling pathways, including the inhibition of the mTORC1 pathway and a reduction in the levels of phospho-Bad (Ser112) and c-Myc.[1]
Kinase Inhibitory Potency
The inhibitory activity of PIM447 against the PIM kinase isoforms is detailed in the following table.
| Target | Kᵢ (pM) |
| PIM1 | 6 |
| PIM2 | 18 |
| PIM3 | 9 |
Kᵢ (inhibitor constant) values indicate the concentration of inhibitor required to produce half-maximum inhibition.
Cellular Activity
PIM447 has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for PIM447 in various multiple myeloma (MM) cell lines are presented below.
| Cell Line | IC₅₀ (µM) at 48h | Sensitivity |
| MM1S | 0.2 - 3.3 | Sensitive |
| MM1R | 0.2 - 3.3 | Sensitive |
| RPMI-8226 | 0.2 - 3.3 | Sensitive |
| MM144 | 0.2 - 3.3 | Sensitive |
| U266 | 0.2 - 3.3 | Sensitive |
| NCI-H929 | 0.2 - 3.3 | Sensitive |
| OPM-2 | >7 | Less Sensitive |
| RPMI-LR5 | >7 | Less Sensitive |
| U266-Dox4 | >7 | Less Sensitive |
| U266-LR7 | >7 | Less Sensitive |
Signaling Pathway
PIM447 targets PIM kinases, which are downstream effectors of the JAK/STAT pathway and other oncogenic signaling cascades. By inhibiting PIM kinases, PIM447 disrupts multiple pro-survival and proliferative signals within the cancer cell. The diagram below illustrates the key signaling events affected by PIM447.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological effects of this compound.
Western Blot Analysis of PIM447-Treated Cells
This protocol outlines the steps for analyzing the effects of PIM447 on the phosphorylation status and protein levels of its downstream targets.
Detailed Steps:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of PIM447 (e.g., 0.1 µM to 10 µM) for desired time points (e.g., 2, 6, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-50 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Bad (Ser112), c-Myc, phospho-mTOR, total mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the induction of apoptosis by PIM447.
Detailed Steps:
-
Cell Treatment: Seed cells in culture plates and treat with PIM447 at various concentrations for 24 to 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the determination of cell cycle distribution following PIM447 treatment.
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with PIM447 for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable tool for investigating the role of PIM kinases in cancer biology. Its high potency and selectivity, combined with its demonstrated effects on key cellular processes like apoptosis and cell cycle progression, make it a compound of significant interest for preclinical and translational research. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of PIM kinase inhibition.
References
PIM447: A Comprehensive Technical Guide on its Biological Activity and Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIM447 (also known as LGH447) is a potent and selective, orally available pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family.[1] This family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are key regulators of cell cycle progression, apoptosis, and protein synthesis.[1][2] Overexpressed in various hematological malignancies and solid tumors, PIM kinases have emerged as attractive therapeutic targets.[3] PIM447 has demonstrated significant anti-tumor activity in preclinical models and has undergone clinical investigation, showing a tolerable safety profile and single-agent efficacy in patients with relapsed and/or refractory multiple myeloma.[4][5] This document provides an in-depth overview of the biological activity, kinase selectivity profile, and associated experimental methodologies for PIM447.
Kinase Selectivity Profile
PIM447 exhibits high affinity and potent inhibitory activity against all three PIM kinase isoforms, with potencies in the low picomolar range.[6][7] Its selectivity for PIM kinases over other protein kinases is substantial, contributing to a favorable therapeutic window.
Biochemical Potency Against PIM Kinases
The inhibitory activity of PIM447 against PIM1, PIM2, and PIM3 has been determined through various biochemical assays. The data consistently demonstrates sub-nanomolar potency.
| Target | Assay Type | Potency (Ki) | Reference |
| PIM1 | Kinase-Glo | 6 pM | [6][7] |
| PIM2 | Kinase-Glo | 18 pM | [6][7] |
| PIM3 | Kinase-Glo | 9 pM | [6][7] |
Off-Target Kinase Profile
The selectivity of PIM447 has been assessed against large panels of protein kinases. Initial screening against 68 diverse protein kinases and 9 lipid kinases revealed significant inhibition only for PIM2, with an IC50 of <0.003 μM.[6][8] Other kinases such as GSK3β, PKN1, and PKCτ were inhibited at significantly higher concentrations, demonstrating a differential of over 105-fold relative to the Ki on PIM kinases.[6] A broader kinase scan against 442 kinases confirmed the high selectivity of PIM447.[8]
| Off-Target Kinase | Potency (IC50) | Fold-Differential vs. PIMs (approx.) | Reference |
| GSK3β | 1 - 5 µM | >100,000x | [6] |
| PKN1 | 1 - 5 µM | >100,000x | [6] |
| PKCτ | 1 - 5 µM | >100,000x | [6] |
Biological Activity
PIM447 exerts its anti-tumor effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis, and by modulating key signaling pathways involved in cell growth and survival.
Cellular Activity
PIM447 has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines, particularly in multiple myeloma and acute myeloid leukemia (AML).
| Cell Line | Cancer Type | Assay Type | Potency (GI50/IC50) | Incubation Time | Reference |
| MOLM16 | AML | CellTiter-Glo | 0.01 µM | 3 days | [6] |
| KG-1 | AML | CellTiter-Glo | 0.01 µM | 3 days | [6] |
| EOL-1 | AML | CellTiter-Glo | 0.01 µM | 3 days | [6] |
| MM1S | Multiple Myeloma | MTT | 0.2 - 3.3 µM | 48 hours | [9] |
| NCI-H929 | Multiple Myeloma | MTT | 0.2 - 3.3 µM | 48 hours | [9] |
| RPMI-8226 | Multiple Myeloma | MTT | 0.2 - 3.3 µM | 48 hours | [9] |
| OPM-2 | Multiple Myeloma | MTT | >7 µM | 48 hours | [9] |
| HuH6 | Hepatoblastoma | alamarBlue | LD50 = 13 µM | 72 hours | [10] |
| COA67 | Hepatoblastoma | alamarBlue | LD50 = 10 µM | 72 hours | [10] |
Mechanism of Action
The anti-neoplastic activity of PIM447 is attributed to its ability to modulate several critical cellular processes:
-
Induction of Apoptosis: PIM447 induces apoptosis by decreasing the phosphorylation of the pro-apoptotic protein Bad at Ser112.[4][11] This leads to the activation of the intrinsic apoptotic cascade, evidenced by the cleavage of caspases 3, 7, 8, and 9, and PARP.[9]
-
Cell Cycle Arrest: Treatment with PIM447 leads to an accumulation of cells in the G0/G1 phase of the cell cycle and a corresponding decrease in the S and G2/M phases.[4][11]
-
Inhibition of the mTORC1 Pathway: PIM447 inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[4] This is achieved through the reduced phosphorylation of key mTORC1 downstream targets, including 4E-BP1, p70S6K, and S6RP.[4] The inhibition of mTORC1 is thought to be mediated, at least in part, by the reduced phosphorylation of TSC2.[4]
-
Downregulation of c-Myc: PIM447 decreases the levels of the oncoprotein c-Myc and its phosphorylation at Ser62, a modification that stabilizes the protein.[4]
-
Bone-Protective Effects: In the context of multiple myeloma, PIM447 has been shown to inhibit osteoclast formation and resorption while promoting osteoblast activity and mineralization.[4][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PIM447 and a general workflow for assessing its biological activity.
Caption: PIM447 inhibits PIM kinases, leading to apoptosis, cell cycle arrest, and reduced proliferation.
Caption: A typical workflow for evaluating the preclinical activity of PIM447.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PIM447.
Biochemical Kinase Assays (Kinase-Glo®)
Objective: To determine the in vitro potency of PIM447 against purified PIM kinases.
Methodology:
-
Reaction Setup: Kinase reactions are performed in assay buffer containing purified recombinant PIM kinase (PIM1, PIM2, or PIM3), a suitable peptide substrate, and ATP at a concentration at or below the Km for each respective kinase isoform.[3]
-
Compound Addition: PIM447 is serially diluted and added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the ATP/substrate solution and incubated at room temperature for a specified period.
-
Detection: The amount of ATP remaining in the well is determined by adding Kinase-Glo® reagent, which generates a luminescent signal proportional to the ATP concentration.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls, and IC50 or Ki values are calculated using non-linear regression analysis.
Cell Viability/Proliferation Assays (MTT or CellTiter-Glo®)
Objective: To assess the effect of PIM447 on the viability and proliferation of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of PIM447 or vehicle control for 24, 48, or 72 hours.[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control, and GI50 or IC50 values are determined by plotting the percentage of viable cells against the log of the compound concentration.[4]
Western Blotting
Objective: To investigate the effect of PIM447 on the expression and phosphorylation status of target proteins within cellular signaling pathways.
Methodology:
-
Cell Lysis: Cells are treated with PIM447 for the desired time, then washed and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Bad, c-Myc, phospho-S6RP, total S6RP).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[6]
-
Analysis: The intensity of the bands is quantified using densitometry software.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in cells treated with PIM447.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of PIM447 for a specified duration.
-
Cell Staining: The cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI) are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are identified as early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.[4]
Cell Cycle Analysis
Objective: To determine the effect of PIM447 on cell cycle distribution.
Methodology:
-
Cell Treatment and Fixation: Cells are treated with PIM447, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide, in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histograms.[4]
Conclusion
PIM447 is a highly potent and selective pan-PIM kinase inhibitor with a well-defined mechanism of action that involves the induction of apoptosis, cell cycle arrest, and inhibition of the mTORC1 pathway. Its robust anti-tumor activity in preclinical models of hematological malignancies, coupled with a favorable safety profile in early clinical trials, underscores its potential as a valuable therapeutic agent. The detailed experimental protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PIM kinase inhibitors and related cancer therapies.
References
- 1. Facebook [cancer.gov]
- 2. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe PIM-447 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PIM447 | TargetMol [targetmol.com]
- 11. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 12. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PIM Kinases in the Progression of Hematological Malignancies: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three constitutively active serine/threonine kinases—PIM1, PIM2, and PIM3—that have emerged as critical mediators in the pathogenesis of numerous hematological malignancies.[1][2] Overexpressed in a wide range of blood cancers, including leukemias and lymphomas, these proto-oncogenes are key downstream effectors of oncogenic signaling pathways, most notably the JAK/STAT pathway.[2][3][4] PIM kinases drive cancer progression by phosphorylating a diverse array of substrates involved in cell cycle regulation, apoptosis inhibition, and promotion of cell survival and proliferation.[5][6] Their unique structural features and the viability of triple-knockout mice suggest that PIM kinases are attractive and tolerable therapeutic targets.[2][5] This guide provides a comprehensive overview of PIM kinase biology, their signaling networks, their role in tumorigenesis, and their potential as therapeutic targets, complete with quantitative data and detailed experimental protocols.
Introduction to PIM Kinases
The PIM kinase family was first identified as a frequent proviral integration site in Moloney murine leukemia virus-induced T-cell lymphomas.[2][4] The family comprises three highly homologous isoforms: PIM1, PIM2, and PIM3. While PIM1 and PIM2 are predominantly expressed in hematopoietic tissues, PIM3 is more ubiquitous but can be co-expressed and functionally redundant in certain contexts.[2][5][7]
Unlike many other kinases, PIM kinases lack a regulatory domain and are considered constitutively active once transcribed.[1][8] Their activity is therefore primarily controlled at the level of gene transcription and protein stability.[2] Upstream signaling from cytokines and growth factors, which is often dysregulated in cancer, leads to the activation of transcription factors like STAT3 and STAT5, resulting in the upregulation of PIM gene expression.[2] This positions PIM kinases as crucial hubs that convert oncogenic signals into cellular responses that favor malignant growth.
PIM Kinase Signaling Pathways
PIM kinases are central nodes in signaling networks that control cell fate. Their expression is largely driven by the JAK/STAT pathway, which is activated by various cytokines and growth factors implicated in hematopoiesis, such as IL-2, IL-3, IL-6, and GM-CSF.[2] Once expressed, PIM kinases phosphorylate a wide array of downstream substrates, influencing critical cellular processes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pim kinases in hematological malignancies: where are we now and where are we going? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pim kinases in hematological cancers: molecular and clinical review | springermedizin.de [springermedizin.de]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]
- 5. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.universityofgalway.ie [research.universityofgalway.ie]
PIM447: A Pan-PIM Kinase Inhibitor's Impact on Cell Cycle Progression and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PIM447 (also known as LGH447) is a potent and selective oral pan-PIM kinase inhibitor that has demonstrated significant preclinical and clinical activity in various hematological malignancies, including multiple myeloma and acute myeloid leukemia.[1][2] PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis.[2][3] Overexpression of PIM kinases is a common feature in many cancers, making them an attractive therapeutic target. This technical guide provides a comprehensive overview of the molecular mechanisms by which PIM447 exerts its anti-tumor effects, with a specific focus on its impact on cell cycle progression and the induction of apoptosis. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Mechanism of Action of PIM447
PIM447 functions as an ATP-competitive inhibitor of all three PIM kinase isoforms, with high potency in the picomolar range for PIM1 and PIM3, and a slightly lower potency for PIM2.[4] By inhibiting PIM kinases, PIM447 disrupts key signaling pathways that are essential for cancer cell survival and proliferation. The primary mechanisms of action include:
-
Cell Cycle Disruption: PIM447 induces a cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cells from entering the proliferative S and G2/M phases.[3][5] This is achieved through the modulation of key cell cycle regulators.
-
Induction of Apoptosis: PIM447 promotes programmed cell death by inhibiting the anti-apoptotic functions of PIM kinases.[3][6] This involves the modulation of pro-apoptotic proteins such as Bad and the inhibition of downstream survival pathways like mTORC1.[3][4]
Impact on Cell Cycle Progression
PIM447 has been shown to effectively halt the cell cycle in various cancer cell lines. This effect is dose-dependent and results in an accumulation of cells in the G0/G1 phase.
Quantitative Data on Cell Cycle Arrest
The following table summarizes the quantitative effects of PIM447 on cell cycle distribution in different multiple myeloma cell lines.
| Cell Line | PIM447 Concentration (µM) | Treatment Duration | Increase in G0/G1 Phase (%) | Reference |
| MM1S | 0.1 | 48 hours | 10.2 | [3][5] |
| 0.5 | 48 hours | 16.66 | [3][5] | |
| 1 | 48 hours | 19.18 | [3][5] | |
| OPM-2 | 0.1 | 48 hours | 6.54 | [3][5] |
| 0.5 | 48 hours | 11.09 | [3][5] | |
| 1 | 48 hours | 9.51 | [3][5] | |
| NCI-H929 | Similar to MM1S | 48 hours | Not specified | [3] |
Data represents the percentage increase in the G0/G1 cell population compared to untreated control cells.
Induction of Apoptosis
PIM447's ability to induce apoptosis is a cornerstone of its anti-cancer activity. This is mediated through its influence on the Bcl-2 family of proteins and the mTORC1 signaling pathway.
Quantitative Data on Apoptosis Induction
The table below presents the percentage of apoptotic cells in various cell lines following treatment with PIM447.
| Cell Line | PIM447 Concentration (µM) | Treatment Duration | Apoptotic Cells (%) | Reference |
| MM1S | 5 | 24 hours | ~30 | [3] |
| 5 | 48 hours | >30 | [3] | |
| NCI-H929 | 5 | 24 hours | ~30 | [3] |
| 5 | 48 hours | >30 | [3] | |
| RPMI-8226 | 5 | 24 hours | ~30 | [3] |
| 5 | 48 hours | >30 | [3] | |
| OPM-2 | 5 | 24 hours | <10 | [3] |
| 5 | 48 hours | <10 | [3] | |
| RPMI-LR5 | 5 | 24 hours | <10 | [3] |
| 5 | 48 hours | <10 | [3] | |
| HuH6 | 7.5 | 72 hours | Significant Increase | [7] |
| COA67 | 7.5 | 8 hours | Significant Increase | [7] |
| AML BMNCs | Not specified | Not specified | 57% decrease in viability | [8][9] |
| AML Cell Lines | Not specified | Not specified | 91% decrease in viability | [8][9] |
Apoptosis was measured by Annexin-V staining followed by flow cytometry. The data for MM cell lines represents the percentage of Annexin-V positive cells after subtracting the basal level of apoptosis in untreated cells.[3]
Signaling Pathways Modulated by PIM447
The anti-cancer effects of PIM447 are a direct result of its ability to inhibit PIM kinases and modulate their downstream signaling pathways.
PIM447 Signaling Pathway in Cell Cycle and Apoptosis
Caption: PIM447 inhibits PIM kinases, leading to decreased c-Myc and mTORC1 activity, and reduced phosphorylation of Bad, ultimately causing cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of PIM447 on cell cycle and apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of PIM447 (e.g., 0.1 to 10 µM) for 24, 48, and 72 hours. Include a vehicle-only control.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined using graphing software.[3]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with various concentrations of PIM447 for a specified duration (e.g., 48 hours).[5]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with PIM447 at desired concentrations and time points.[3]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the cellular effects of PIM447, from cell treatment to data analysis.
Conclusion
PIM447 is a promising pan-PIM kinase inhibitor with a well-defined mechanism of action that involves the disruption of cell cycle progression and the induction of apoptosis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working on PIM kinase inhibitors. The potent anti-tumor effects of PIM447, both as a single agent and in combination with other therapies, underscore the therapeutic potential of targeting PIM kinases in oncology.[3][6] Further investigation into the intricate signaling networks governed by PIM kinases will undoubtedly pave the way for novel and more effective cancer treatments.
References
- 1. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 6. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
The Dual-Pronged Attack of PIM447 on Myeloma: A Technical Guide to Its Bone-Protective and Anti-Tumoral Efficacy
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the preclinical data supporting the dual anti-myeloma and bone-protective effects of PIM447, a novel pan-PIM kinase inhibitor. The following sections detail the quantitative effects of PIM447 on myeloma cells and bone remodeling, the experimental methodologies employed in these seminal studies, and the underlying signaling pathways elucidated by this research. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and bone metabolism.
Quantitative Efficacy of PIM447: A Tabular Summary
The following tables summarize the key quantitative findings from preclinical investigations into PIM447, demonstrating its impact on myeloma cell viability, the cell cycle, and bone cell function.
Table 1: Cytotoxic and Cell Cycle Effects of PIM447 on Multiple Myeloma (MM) Cell Lines
| Cell Line | Parameter | Concentration (µM) | Effect |
| MM1S | Apoptosis (48h) | 0.1 - 10 | Dose-dependent increase in apoptosis |
| G0-G1 Phase Arrest (24h) | 0.1 | 10.2% increase in G0-G1 population | |
| G0-G1 Phase Arrest (24h) | 0.5 | 16.66% increase in G0-G1 population | |
| G0-G1 Phase Arrest (24h) | 1 | 19.18% increase in G0-G1 population | |
| NCI-H929 | Apoptosis (48h) | 0.1 - 10 | Dose-dependent increase in apoptosis |
| RPMI-8226 | Apoptosis (48h) | 0.1 - 10 | Dose-dependent increase in apoptosis |
| OPM-2 | Apoptosis (48h) | 0.1 - 10 | Less susceptible to apoptosis compared to sensitive cell lines |
| G0-G1 Phase Arrest (24h) | 0.1 | 6.54% increase in G0-G1 population | |
| G0-G1 Phase Arrest (24h) | 0.5 | 11.09% increase in G0-G1 population | |
| G0-G1 Phase Arrest (24h) | 1 | 9.51% increase in G0-G1 population | |
| RPMI-LR5 | Apoptosis (48h) | 0.1 - 10 | Dose-dependent increase in apoptosis |
Data extracted from preclinical studies investigating PIM447's effect on myeloma cell lines.[1][2][3]
Table 2: Bone-Protective Effects of PIM447: In Vitro Osteoclast and Osteoblast Modulation
| Cell Type | Parameter | PIM447 Concentration | Outcome |
| Human Osteoclasts (OCs) | Formation (21 days) | IC50 | Inhibition of osteoclast formation |
| Resorption | Lower than OC formation IC50 | Inhibition of bone resorption | |
| Human Osteoblasts (OBs) | Alkaline Phosphatase (ALP) Activity (Day 11) | Not specified | Significant increase in ALP activity |
| Matrix Mineralization (Day 21) | Not specified | Modest increase in mineralization |
This table summarizes the direct effects of PIM447 on bone cells, highlighting its dual action of inhibiting bone-resorbing osteoclasts and promoting bone-forming osteoblasts.[1][2][4]
Table 3: Synergistic Anti-Myeloma Effects of PIM447 with Standard-of-Care Agents
| Combination | Combination Index (CI) | Interpretation |
| PIM447 + Bortezomib + Dexamethasone | 0.002 | Very Strong Synergy |
| PIM447 + Lenalidomide + Dexamethasone | 0.065 | Very Strong Synergy |
| PIM447 + Pomalidomide + Dexamethasone | 0.077 | Very Strong Synergy |
Combination index values indicate a strong synergistic effect of PIM447 with current standard treatments for multiple myeloma.[1][4][5]
Experimental Protocols: A Guide to Methodologies
The following are detailed descriptions of the key experimental protocols used to assess the efficacy of PIM447.
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: Multiple myeloma cell lines (MM1S, NCI-H929, RPMI-8226, OPM-2, and RPMI-LR5) were cultured in appropriate media.[1][3]
-
Treatment: Cells were treated with increasing concentrations of PIM447 (e.g., 0.1–10 μmol/L) for 24 and 48 hours.[1][2][3]
-
Apoptosis Analysis: Apoptosis was quantified using Annexin-V staining followed by flow cytometry. The percentage of apoptotic cells was determined after subtracting the basal level of apoptosis in untreated cells.[1][2][3]
-
Ex Vivo Analysis: Bone marrow samples from multiple myeloma patients were treated with PIM447 for 48 hours. Apoptosis in myeloma cells and lymphocytes was analyzed using a combination of Annexin V and monoclonal antibodies (CD56, CD45, CD38) for cell identification.[3]
Cell Cycle Analysis
-
Cell Treatment: Myeloma cells (e.g., MM1S and OPM-2) were treated with various concentrations of PIM447.[2]
-
Staining and Analysis: Cells were fixed, permeabilized, and stained with a DNA-intercalating dye. Cell cycle distribution (G0-G1, S, and G2-M phases) was analyzed by flow cytometry.[2]
Osteoclastogenesis and Bone Resorption Assays
-
Osteoclast Differentiation: Human peripheral blood mononuclear cells (PBMCs) were cultured in osteoclastogenic medium for 21 days in the presence of varying concentrations of PIM447.[2][3]
-
TRAP Staining: Osteoclast formation was evaluated by counting the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells.[3]
-
Resorption Pit Assay: To assess bone resorption, osteoclasts were cultured on bone-mimicking surfaces, and the area of resorptive pits was measured after treatment with PIM447.[2]
Osteoblast Differentiation and Mineralization Assays
-
Osteoblast Culture: Primary bone marrow mesenchymal stromal cells (MSCs) from myeloma patients were cultured in an osteogenic medium with different concentrations of PIM447.[1]
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast function, was measured at day 11 of culture.[1]
-
Matrix Mineralization: Matrix mineralization, a marker of mature osteoblast function, was assessed by Alizarin Red staining at day 21 of differentiation.[1]
In Vivo Murine Model of Multiple Myeloma
-
Model System: A disseminated murine model of human multiple myeloma was utilized to assess the in vivo efficacy of PIM447.[1][4]
-
Treatment and Analysis: Tumor-bearing mice were treated with PIM447. The effects on tumor burden and tumor-associated bone loss were evaluated.[1][4]
Western Blotting and qPCR
-
Protein and Gene Expression Analysis: The mechanisms of PIM447 action were investigated by analyzing the expression and phosphorylation status of key proteins and the expression of relevant genes using immunoblotting (Western blotting) and quantitative real-time PCR (qPCR), respectively.[1][4]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PIM447 and the experimental workflows.
Caption: PIM447's anti-myeloma signaling cascade.
Caption: PIM447's dual action on bone metabolism.
Caption: Preclinical evaluation workflow for PIM447.
Conclusion
The pan-PIM kinase inhibitor, PIM447, demonstrates significant preclinical efficacy against multiple myeloma through a dual mechanism of action.[4] It directly induces apoptosis and cell cycle arrest in myeloma cells and exhibits potent synergy with existing standard-of-care therapies.[1][4][5] Concurrently, PIM447 exerts a bone-protective effect by inhibiting osteoclast formation and function while promoting osteoblast activity.[1][4] These findings, supported by the detailed methodologies and elucidated signaling pathways presented herein, provide a strong rationale for the continued clinical development of PIM447 as a novel therapeutic agent for multiple myeloma and its associated bone disease.[4] The first-in-human studies have shown that PIM447 is well-tolerated and demonstrates single-agent antitumor activity in patients with relapsed/refractory multiple myeloma.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (1S,3R,5R)-PIM447 Dihydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R,5R)-PIM447 dihydrochloride (B599025), also known as LGH447 dihydrochloride, is a potent and selective pan-PIM kinase inhibitor.[1][2][3] It targets PIM1, PIM2, and PIM3 kinases, which are key regulators of cell survival, proliferation, and apoptosis.[1][2][3][4] These application notes provide detailed protocols for the dissolution of (1S,3R,5R)-PIM447 dihydrochloride and its preparation for use in various in vitro assays.
Mechanism of Action
PIM447 exerts its anti-cancer effects by inhibiting the kinase activity of PIM proteins. This inhibition leads to the disruption of downstream signaling pathways, including the mTORC1 pathway, and a decrease in the levels of key proteins such as phospho-Bad (Ser112) and c-Myc.[2][4] The culmination of these molecular events is cell cycle arrest and the induction of apoptosis in cancer cells.[1][2][4]
Quantitative Data Summary
The solubility of this compound can vary based on the solvent and experimental conditions. The following table summarizes the reported solubility data. It is crucial to use fresh, high-purity solvents, as hygroscopic DMSO can significantly impact solubility.[1][2]
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 46.7[1][5] | 90.97[1][5] | Use newly opened, anhydrous DMSO.[1][2] |
| DMSO | 80[6] | 181.63[6] | Sonication is recommended.[6] |
| DMSO | 95[2] | 199.19[2] | |
| Water | 50[1] | 97.39[1] | Ultrasonic treatment is necessary.[1] |
| Ethanol | 95[2] |
Molecular Weight of this compound: 513.39 g/mol
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of the compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound. For a 10 mM stock, if you weighed 5.13 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.[6] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored in a solvent at -80°C, it can be stable for at least one year.[6]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. The typical concentration range for in vitro studies is between 0.05 µM and 10 µM.[1][3]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment of Cells: Add the prepared working solutions to your cells and incubate for the desired duration as per your experimental design.
Safety Precautions
This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a chemical fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 化合物 PIM-447 dihydrochloride|T12473|TargetMol - ChemicalBook [chemicalbook.com]
- 6. PIM447 | TargetMol [targetmol.com]
Application Notes and Protocols: PIM447 In Vitro Cytotoxicity Assay in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM447 is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant anti-myeloma activity in preclinical studies.[1][2][3] PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in various hematologic malignancies, including multiple myeloma (MM).[1][4] They play a crucial role in regulating cell growth, proliferation, apoptosis, and drug resistance.[1] PIM447 exerts its cytotoxic effects on MM cells by inducing cell cycle arrest and apoptosis.[2][5][6] This is mediated through the downregulation of key signaling pathways, including the mTORC1 pathway and c-Myc levels, as well as a decrease in the phosphorylation of Bad (Ser112).[3][5][6] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of PIM447 in MM cell lines.
Quantitative Data Summary
The cytotoxic activity of PIM447 has been evaluated across a panel of multiple myeloma cell lines, revealing a range of sensitivities. The half-maximal inhibitory concentration (IC50) values are a key metric for quantifying the potency of a compound.
Table 1: IC50 Values of PIM447 in Multiple Myeloma Cell Lines (48-hour treatment)
| Cell Line | IC50 (µM) | Sensitivity |
| MM1S | 0.2 - 3.3 | Sensitive |
| MM1R | 0.2 - 3.3 | Sensitive |
| RPMI-8226 | 0.2 - 3.3 | Sensitive |
| MM144 | 0.2 - 3.3 | Sensitive |
| U266 | 0.2 - 3.3 | Sensitive |
| NCI-H929 | 0.2 - 3.3 | Sensitive |
| OPM-2 | >7 | Less Sensitive |
| RPMI-LR5 | >7 | Less Sensitive |
| U266-Dox4 | >7 | Less Sensitive |
| U266-LR7 | >7 | Less Sensitive |
Data compiled from studies where cells were treated with increasing concentrations of PIM447 for 48 hours and cell viability was assessed by MTT assay.[2][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of PIM447 on MM cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]
Materials:
-
Multiple Myeloma (MM) cell lines (e.g., MM1S, RPMI-8226, OPM-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
PIM447 (LGH447)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MM cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of PIM447 (e.g., 0.05 µM to 10 µM) in culture medium.[2][5] Add 100 µL of the PIM447 dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol is for quantifying PIM447-induced apoptosis in MM cell lines using flow cytometry.[5][6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9][10]
Materials:
-
MM cell lines
-
PIM447
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MM cells (e.g., MM1S, NCI-H929, RPMI-8226, OPM-2, RPMI-LR5) and treat with increasing doses of PIM447 (e.g., 0.1–10 μmol/L) for 24 and 48 hours.[5][6]
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of apoptotic cells (Annexin V-positive) for each condition after subtracting the basal percentage of apoptotic cells for each cell line.[5]
Visualizations
PIM447 Signaling Pathway in Multiple Myeloma
Caption: PIM447 inhibits PIM kinases, leading to downstream effects on cell survival and proliferation pathways.
Experimental Workflow for PIM447 Cytotoxicity Assay
Caption: Workflow for assessing PIM447's effect on MM cell viability and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. haematologica.org [haematologica.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of PIM447-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of PIM447, a potent pan-PIM kinase inhibitor, on cancer cells. The protocols detailed below are intended to facilitate the investigation of PIM447's mechanism of action, including its impact on cell signaling pathways, apoptosis, and cell cycle regulation.
Introduction to PIM447
PIM447 is a highly selective and orally available small molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors, playing a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[3][4][5] PIM447 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[1][2][3] Its mechanism of action involves the modulation of key downstream signaling pathways, including the mTORC1 pathway, and the regulation of critical proteins involved in cell death and proliferation, such as Bad, c-Myc, and various cell cycle regulators.[2][3][6]
Key Applications
Western blot analysis is an indispensable technique for elucidating the molecular effects of PIM447 on cancer cells. Key applications include:
-
Target Engagement: Confirming the inhibition of PIM kinase activity by assessing the phosphorylation status of its downstream substrates.
-
Apoptosis Induction: Detecting the modulation of apoptosis-related proteins, such as the Bcl-2 family member Bad, and the cleavage of caspases and PARP.[7]
-
Cell Cycle Arrest: Examining the expression levels of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinase inhibitors.
-
Signaling Pathway Analysis: Investigating the impact of PIM447 on major signaling cascades implicated in cancer, such as the mTORC1 pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of PIM447 on various cancer cell lines as determined by Western blot and other cellular assays.
Table 1: Effect of PIM447 on Protein Expression and Phosphorylation
| Target Protein | Cancer Cell Line | PIM447 Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| p-Bad (Ser112) | Myeloma (MM.1S) | 10 | 6 - 24 | Decreased phosphorylation | [3][6] |
| c-Myc | Myeloma (MM.1S) | 10 | 6 - 24 | Decreased expression | [3][6] |
| p-mTOR | Acute Erythroid Leukemia (HEL 92.1.7) | Not Specified | Not Specified | Decreased phosphorylation | [8] |
| p-p70-S6K | Acute Erythroid Leukemia (HEL 92.1.7) | Not Specified | Not Specified | Decreased phosphorylation | [8] |
| p-4E-BP1 | Acute Erythroid Leukemia (HEL 92.1.7) | Not Specified | Not Specified | Decreased phosphorylation | [8] |
| Cyclin D2 | Myeloma (MM.1S) | 10 | 6 - 24 | Decreased expression | [6] |
| Cyclin E1 | Myeloma (MM.1S) | 10 | 6 - 24 | Decreased expression | [6] |
| p27 | Myeloid Leukemia (SKNO-1) | Not Specified | Not Specified | Increased expression | [9] |
Table 2: Cytotoxicity of PIM447 in Cancer Cell Lines
| Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Acute Erythroid Leukemia (HEL 92.1.7) | Not Specified | 0.66 | [8] |
| Myeloid Leukemia (SKNO-1) | Cell Proliferation Assay | 0.202 | [9] |
| Myeloid Leukemia (Kasumi-1) | Cell Proliferation Assay | 1.59 | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PIM Kinase Signaling Pathway Inhibition by PIM447.
Caption: A typical workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and PIM447 Treatment
-
Cell Seeding: Plate cancer cells (e.g., MM.1S, HEL 92.1.7) in appropriate culture dishes or plates at a density that will allow for logarithmic growth during the treatment period.
-
PIM447 Preparation: Prepare a stock solution of PIM447 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have adhered (for adherent cell lines) or are in suspension, replace the medium with the PIM447-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Western Blot Analysis
This protocol is optimized for the detection of phosphorylated proteins.[10][11]
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11] Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Bad (Ser112), mouse anti-c-Myc) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the protein of interest to a loading control (e.g., α-tubulin, GAPDH) to ensure equal protein loading. For phosphorylated proteins, it is often recommended to normalize to the total protein level.[11]
-
Protocol 3: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of PIM447 or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined from the dose-response curve.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for PIM447 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of PIM447 (LGH447), a pan-PIM kinase inhibitor, in various animal models based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of PIM447.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the administration and pharmacokinetics of PIM447 in common animal models.
Table 1: In Vivo Dosing and Administration of PIM447
| Animal Model | Cancer Type | Cell Line | Dosing | Route of Administration | Frequency | Reference |
| Mouse (KG-1 xenograft) | Acute Myeloid Leukemia (AML) | KG-1 | 30 or 100 mg/kg | Oral | Not Specified | [1] |
| Mouse (disseminated model) | Multiple Myeloma | RPMI-8226-luc | Not Specified | Oral gavage | 5 times/week | [2] |
| Mouse (plasmacytoma model) | Multiple Myeloma | MM.1S | 50 mg/kg | Not Specified | Daily for 2 consecutive days (in combination study) | [3] |
| Mouse (erythroid leukemia model) | Acute Erythroid Leukemia | HEL 92.1.7 | 0.5 or 5 mg/kg | Oral | Not Specified | [4] |
| Mouse (AML model) | Acute Myeloid Leukemia | Molm-13-GFP | 2 mg/kg | Intraperitoneal injection | Daily for 5 days | [5] |
Table 2: Pharmacokinetic Parameters of PIM447 Across Species
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) | Reference |
| Mouse | 20 | 5.3 | 84% | [1] |
| Rat | 28 | 6.4 | 70% | [1] |
| Dog | 8 | 3.6 | 71% | [1] |
Experimental Protocols
PIM447 Formulation for In Vivo Administration
Objective: To prepare a stable formulation of PIM447 for oral or intraperitoneal administration in animal models.
Materials:
-
PIM447 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol for Oral Gavage Formulation (based on common vehicle compositions[6]):
-
Stock Solution Preparation: Dissolve PIM447 in DMSO to create a concentrated stock solution. Sonication may be required to fully dissolve the compound. For example, to achieve a final dosing solution of 5 mg/mL, a stock of 50 mg/mL in DMSO can be prepared.
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or PBS
-
-
Final Formulation: Add the PIM447 stock solution to the pre-mixed vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 5 mg/mL dosing solution, add 100 µL of the 50 mg/mL PIM447 stock to 900 µL of the vehicle.
-
Administration: Administer the final formulation to animals via oral gavage at the specified volume based on body weight.
Disseminated Multiple Myeloma Xenograft Model
Objective: To establish a disseminated multiple myeloma model in mice and assess the efficacy of PIM447.[2]
Animal Strain: 6-week-old female NOD-SCID-IL-2Rγ−/− (NSG) mice.[2]
Cell Line: RPMI-8226 human myeloma cells engineered to express luciferase (RPMI-8226-luc).[2]
Protocol:
-
Cell Culture: Culture RPMI-8226-luc cells under standard conditions.
-
Cell Implantation: Inject 8 x 10^6 RPMI-8226-luc cells intravenously into each mouse.[2]
-
Tumor Engraftment Monitoring: Monitor tumor development weekly using noninvasive bioluminescence imaging (BLI).[2]
-
Treatment Initiation: After 4 weeks, randomize animals into treatment and vehicle control groups (n=12/group).[2]
-
PIM447 Administration: Administer PIM447 orally via gavage five times per week. The vehicle control group should receive the vehicle alone following the same schedule.[2]
-
Efficacy Assessment:
Acute Myeloid Leukemia (AML) Xenograft Model
Objective: To establish a subcutaneous AML xenograft model and evaluate the anti-tumor activity of PIM447.
Animal Strain: Immunocompromised mice (e.g., NOD/SCID or NSG).
Cell Line: KG-1 human AML cells.[1]
Protocol:
-
Cell Culture: Culture KG-1 cells in appropriate media.
-
Cell Implantation: Subcutaneously inject a suspension of KG-1 cells (typically 5-10 x 10^6 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) two to three times per week.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
PIM447 Administration: Administer PIM447 orally at doses of 30 or 100 mg/kg.[1] The treatment frequency should be determined based on the study design (e.g., daily or 5 times/week).
-
Efficacy Assessment:
-
Continue monitoring tumor volume throughout the study.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Signaling Pathways and Experimental Workflows
PIM447 Mechanism of Action
PIM447 is a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3). Inhibition of these kinases disrupts downstream signaling pathways that are crucial for cell survival and proliferation, such as the mTORC1 pathway. This leads to a decrease in the phosphorylation of Bad and a reduction in c-Myc levels, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]
Caption: PIM447 inhibits PIM kinases, leading to mTORC1 pathway dysregulation and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating PIM447 in a xenograft mouse model.
Caption: Workflow for a preclinical in vivo study of PIM447.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 6. PIM447 | TargetMol [targetmol.com]
- 7. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
Application Note: Establishing and Characterizing a PIM447-Resistant Cell Line Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and metabolism.[1][2][3] Overexpressed in various hematologic malignancies and solid tumors, PIM kinases are attractive therapeutic targets. PIM447 (LGH447) is a potent, orally available pan-PIM kinase inhibitor that has demonstrated cytotoxic effects in cancer cells by inducing cell cycle disruption and apoptosis.[4][5][6][7][8]
A significant challenge in cancer therapy is the development of drug resistance.[9] Establishing in vitro models of drug resistance is essential for understanding the underlying molecular mechanisms, identifying biomarkers, and developing novel therapeutic strategies to overcome resistance.[10][11][12] This document provides a detailed methodology for generating a PIM447-resistant cell line and a suite of protocols for its subsequent characterization and validation.
PIM Kinase Signaling Pathway and PIM447 Inhibition
PIM kinases are downstream of multiple signaling pathways, including the JAK/STAT pathway, and do not require activation loop phosphorylation.[1][3] They phosphorylate a range of substrates involved in cell cycle progression and apoptosis. Key targets include the pro-apoptotic protein Bad (inactivating it by phosphorylation), the transcription factor c-Myc (enhancing its stability), and components of the mTORC1 pathway, such as S6 ribosomal protein (S6RP).[4][5][7] PIM447 exerts its anti-cancer effects by inhibiting these phosphorylation events, leading to cell cycle arrest and apoptosis.[4][7][8]
Part 1: Generation of a PIM447-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line using a continuous, dose-escalation method.[10][12]
Experimental Workflow: Generating Resistance
Protocol 1.1: Stepwise Dose-Escalation
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of PIM447 on the parental cancer cell line (e.g., a multiple myeloma line like MM1S) using the MTT assay described in Protocol 2.1.
-
Initial Drug Exposure: Begin by culturing the parental cells in their standard medium supplemented with a low concentration of PIM447, typically the IC10 or IC20 value obtained from the initial sensitivity assessment.[12]
-
Cell Monitoring and Maintenance:
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium containing the specified concentration of PIM447 every 2-3 days.
-
Monitor cell morphology and viability daily. Initially, a significant amount of cell death is expected.
-
-
Passaging: Once the surviving cells resume proliferation and reach 70-80% confluency, passage them as usual, maintaining the same drug concentration.[13]
-
Dose Escalation: After the cells have stabilized and show consistent growth for 2-3 passages at a given concentration, increase the PIM447 concentration. A gradual increase (e.g., 1.5 to 2-fold) is recommended.
-
Iterative Process: Repeat steps 3-5 for several months. The process involves progressively adapting the cell population to higher concentrations of the drug.
-
Cryopreservation: At each stage where a cell population becomes stable at a new, higher concentration, it is critical to cryopreserve vials of these cells. This provides backups in case of contamination or cell death at a subsequent higher concentration.[10][13]
-
Establishing the Final Resistant Line: Continue the dose escalation until the cells can proliferate in a concentration of PIM447 that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental line. This new cell line is now considered PIM447-resistant (e.g., MM1S-PIM447R).
-
Maintenance Culture: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in medium containing a maintenance concentration of PIM447 (e.g., the IC50 of the resistant line).[10]
Part 2: Validation and Characterization of the Resistant Cell Line
After establishing the resistant line, its phenotype must be validated and characterized in comparison to the parental line.
Logical Workflow for Validation
Protocol 2.1: Cell Viability Assessment (MTT Assay)
This assay quantifies the difference in drug sensitivity between the parental and resistant cell lines.[14][15]
-
Cell Seeding: Seed parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for background control. Incubate overnight.[15]
-
Drug Treatment: Prepare serial dilutions of PIM447. Replace the medium with 100 µL of fresh medium containing the various concentrations of PIM447. Include untreated wells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value for each cell line. The Resistance Index (RI) is calculated as (IC50 of resistant cells) / (IC50 of parental cells).
Table 1: Hypothetical PIM447 Sensitivity Data
| Cell Line | IC50 (nM) | Resistance Index (RI) |
|---|---|---|
| MM1S (Parental) | 50 nM | 1.0 |
| MM1S-PIM447R | 650 nM | 13.0 |
Protocol 2.2: Apoptosis Analysis (Annexin V/PI Staining)
This protocol determines if the resistant cells undergo less apoptosis in response to PIM447 treatment.[18][19]
-
Cell Treatment: Seed parental and resistant cells in 6-well plates. Treat the cells with PIM447 at a concentration close to the parental IC50 (e.g., 50 nM) for 24-48 hours. Include untreated controls for both cell lines.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Wash the cells twice with cold PBS.[18]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) working solution.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Table 2: Hypothetical Apoptosis Analysis Data
| Cell Line | Treatment (50 nM PIM447) | % Total Apoptotic Cells (Annexin V+) |
|---|---|---|
| MM1S (Parental) | Untreated | 5.2% |
| MM1S (Parental) | 48h | 45.8% |
| MM1S-PIM447R | Untreated | 6.1% |
| MM1S-PIM447R | 48h | 12.5% |
Protocol 2.3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of PIM447 on cell cycle distribution. PIM447 is known to cause G1 arrest in sensitive cells.[6][8]
-
Cell Treatment: Seed and treat parental and resistant cells as described in the apoptosis protocol (2.2, step 1).
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[23] Incubate for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 0.5 mL of PI staining solution containing RNase A.[24]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[25]
Table 3: Hypothetical Cell Cycle Distribution Data
| Cell Line | Treatment (50 nM PIM447, 48h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| MM1S (Parental) | Untreated | 48% | 35% | 17% |
| MM1S (Parental) | Treated | 72% | 15% | 13% |
| MM1S-PIM447R | Untreated | 51% | 33% | 16% |
| MM1S-PIM447R | Treated | 55% | 30% | 15% |
Protocol 2.4: Protein Expression Analysis (Western Blotting)
This protocol investigates potential alterations in the PIM kinase signaling pathway that may contribute to resistance.[26]
-
Protein Extraction: Treat parental and resistant cells with PIM447 (e.g., 50 nM for 24h). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[4][26] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in SDS loading buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[28]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C with gentle shaking.[27] Suggested targets include: PIM1, PIM2, PIM3, phospho-Bad (Ser112), total Bad, c-Myc, phospho-S6RP (Ser235/236), total S6RP, and a loading control (e.g., β-actin or GAPDH).[5][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[28]
Table 4: Hypothetical Western Blot Analysis Summary
| Protein Target | Parental Cells (Treated) | Resistant Cells (Treated) | Potential Implication |
|---|---|---|---|
| p-Bad (Ser112) | Decreased | Maintained or Increased | Evasion of apoptosis |
| c-Myc | Decreased | Maintained | Sustained proliferation |
| p-S6RP (Ser235/236) | Decreased | Maintained | Continued mTORC1 signaling |
| PIM2 Expression | Baseline | Upregulated | Target overexpression |
References
- 1. apexbt.com [apexbt.com]
- 2. PIM kinase (and Akt) biology and signaling in tumors. | Cancer Center [cancercenter.arizona.edu]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 21. kumc.edu [kumc.edu]
- 22. bosterbio.com [bosterbio.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Co-culture Experiments with PIM447 and Bone Marrow Stromal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental framework for investigating the effects of the pan-PIM kinase inhibitor, PIM447, in co-culture systems with bone marrow stromal cells (BMSCs). The provided protocols and data are intended to guide researchers in studying the efficacy of PIM447 in overcoming microenvironment-mediated drug resistance in hematological malignancies.
Introduction
The bone marrow microenvironment plays a crucial role in fostering the survival, proliferation, and drug resistance of malignant cells. Bone marrow stromal cells are a key component of this niche, and their interaction with cancer cells can significantly impact therapeutic outcomes. PIM kinases are frequently overexpressed in various hematological cancers and are implicated in cell survival and proliferation. PIM447 is a potent pan-PIM kinase inhibitor that has shown promise in preclinical models.[1][2][3][4][5] This document outlines protocols for establishing co-culture systems of cancer cells and BMSCs to evaluate the efficacy of PIM447 and to dissect the underlying molecular mechanisms.
Data Presentation
Table 1: Effect of PIM447 on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Cell Line | PIM447 Concentration (µmol/L) | Increase in G0/G1 Phase (%) | Reference |
| MM1S | 0.1 | 10.2 | [1] |
| MM1S | 0.5 | 16.66 | [1] |
| MM1S | 1.0 | 19.18 | [1] |
| OPM-2 | 0.1 | 6.54 | [1] |
| OPM-2 | 0.5 | 11.09 | [1] |
| OPM-2 | 1.0 | 9.51 | [1] |
Table 2: Synergistic Effects of PIM447 with Standard-of-Care Agents
| Combination | Combination Index (CI) | Reference |
| PIM447 + Bortezomib + Dexamethasone | 0.002 | [1][3][5] |
| PIM447 + Lenalidomide + Dexamethasone | 0.065 | [1][3][5] |
| PIM447 + Pomalidomide + Dexamethasone | 0.077 | [1][3][5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow Stromal Cells (BMSCs)
This protocol describes a method for isolating and culturing primary BMSCs from bone marrow aspirates.[6][7]
Materials:
-
Bone marrow aspirate
-
MEMα medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ficoll-Paque
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Tissue culture flasks/plates
Procedure:
-
Dilute the bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted bone marrow over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in MEMα medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells at a density of 1 x 10^6 cells/cm² in tissue culture flasks.[7]
-
Incubate at 37°C in a 5% CO₂ incubator.
-
After 24 hours, remove the non-adherent cells by changing the medium.[7]
-
Continue to culture the adherent BMSCs, changing the medium every 3-4 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.
Protocol 2: Co-culture of Cancer Cells with BMSCs
This protocol outlines the establishment of a co-culture system to investigate the protective effects of BMSCs and the efficacy of PIM447 in overcoming this protection.
Materials:
-
Cancer cell line of interest (e.g., MM1S, OPM-2)
-
Cultured BMSCs (from Protocol 1)
-
Appropriate culture medium for the cancer cell line
-
PIM447
-
6-well or 24-well tissue culture plates
-
Cell culture inserts (optional, for indirect co-culture)
Procedure:
-
Seed BMSCs into the wells of a tissue culture plate and allow them to adhere and reach 70-80% confluency.
-
For direct co-culture: Gently remove the medium from the BMSC culture and add a suspension of the cancer cells directly onto the BMSC monolayer.
-
For indirect co-culture: Place cell culture inserts into the wells containing the BMSC monolayer. Add the cancer cell suspension into the inserts.
-
Allow the co-culture to stabilize for 24 hours.
-
Treat the co-cultures with varying concentrations of PIM447 or a vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation, harvest the cancer cells for downstream analysis (e.g., apoptosis assay, cell cycle analysis, western blotting). For direct co-culture, selective harvesting of cancer cells may require specific cell surface markers.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells following treatment with PIM447 in a co-culture system.[3][4]
Materials:
-
Harvested cancer cells from the co-culture experiment
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Wash the harvested cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways affected by PIM447.[1]
Materials:
-
Harvested cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-c-Myc, anti-phospho-S6RP, anti-phospho-4EBP1, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the harvested cancer cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for PIM447 co-culture experiments.
Caption: PIM447 signaling pathway in myeloma cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM Kinases in Multiple Myeloma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 5. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved protocol for isolation and culture of mesenchymal stem cells from mouse bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
PIM447 Technical Support Center: Overcoming Solubility Issues in Cell Culture Media
Welcome to the PIM447 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of PIM447 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is PIM447 and what is its mechanism of action?
A1: PIM447 (also known as LGH447) is a potent and selective oral pan-PIM kinase inhibitor.[1][2][3] It targets all three PIM kinase isoforms (PIM1, PIM2, and PIM3) with high affinity.[1][3][4] PIM kinases are key regulators of cell cycle progression and apoptosis.[5] By inhibiting these kinases, PIM447 can lead to cell-cycle disruption and induce apoptosis.[6][7] Its mechanism of action involves the inhibition of the mTORC1 pathway and a decrease in the levels of phospho-Bad (Ser112) and c-Myc.[4][6][7][8]
Q2: In which solvents is PIM447 soluble?
A2: PIM447 is highly soluble in DMSO and Ethanol.[4] It is practically insoluble in water.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[2][4]
Q3: I dissolved PIM447 in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
A3: This is a common issue with hydrophobic compounds like PIM447. The phenomenon is often referred to as "crashing out." It occurs because PIM447 is poorly soluble in the aqueous environment of the cell culture medium. When the concentrated DMSO stock is diluted in the medium, the DMSO concentration drops significantly, and the compound can no longer stay in solution, leading to precipitation.[9]
Q4: What is the recommended method for preparing PIM447 working solutions for cell culture?
A4: To minimize precipitation, a serial dilution method is recommended. Instead of adding the highly concentrated DMSO stock directly to your full volume of media, first create an intermediate dilution in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media to reach your desired working concentration. This gradual decrease in DMSO concentration helps to keep the compound in solution.[9]
Troubleshooting Guide: PIM447 Precipitation in Cell Culture Media
If you are experiencing precipitation of PIM447 in your cell culture experiments, please follow this troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of PIM447 exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of PIM447. - Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[9] |
| Rapid dilution of the concentrated DMSO stock. | - Perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in a small volume of pre-warmed (37°C) medium. Then, add this to the final volume.[9] - Add the PIM447 stock solution dropwise to the medium while gently swirling or vortexing. | |
| Using cold cell culture medium. | - Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. Lower temperatures can decrease the solubility of the compound.[9] | |
| Poor quality or hydrated DMSO. | - Use fresh, high-purity, anhydrous (water-free) DMSO to prepare your stock solution. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[4] | |
| Delayed Precipitation (after hours or days in the incubator) | Changes in media conditions over time (e.g., pH shift, evaporation). | - Ensure your incubator has proper humidification to prevent media evaporation, which can concentrate the compound.[10] - Monitor the pH of your culture medium. |
| Interaction with media components. | - If possible, try a different formulation of basal media. Some components can interact with the compound, leading to the formation of insoluble complexes.[9] |
Quantitative Data Summary
PIM447 Solubility
| Solvent | Concentration | Notes |
| DMSO | 80-95 mg/mL (181.63 - 199.19 mM) | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2][4] Sonication may aid dissolution.[2] |
| Ethanol | 95 mg/mL | |
| Water | Insoluble |
PIM447 In Vitro Activity (IC50 / GI50)
| Cell Line | Assay Type | IC50 / GI50 | Incubation Time |
| MOLM16 | Antiproliferative | 0.01 µM | 3 days |
| KG1 | Antiproliferative | 0.01 µM | 3 days |
| EOL-1 | Antiproliferative | 0.01 µM | 3 days |
| MM1S | Cell Viability | ~0.2 µM | 48 hours |
| RPMI-8226 | Cell Viability | ~1.5 µM | 48 hours |
| OPM-2 | Cell Viability | >7 µM | 48 hours |
| HuH6 | Viability | LD50 of 13 µM | 72 hours |
| COA67 | Viability | LD50 of 10 µM | 72 hours |
Experimental Protocols
Protocol 1: Preparation of PIM447 Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of PIM447 powder (Molecular Weight: 476.92 g/mol for HCl salt, 440.46 g/mol for free base).
-
Add fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock solution of the HCl salt, dissolve 4.77 mg of PIM447 in 1 mL of DMSO.
-
Gently vortex or sonicate in a water bath until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
-
-
Prepare a Working Solution in Cell Culture Medium (Example: 1 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
Method A (Direct Dilution for low concentrations): For a final concentration of 1 µM in 10 mL of medium, add 1 µL of the 10 mM DMSO stock to the 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.01%.
-
Method B (Serial Dilution for higher concentrations or sensitive cell lines):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed medium to get a 100 µM solution.
-
Add 1 mL of this 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
Gently mix the final working solution immediately after adding the compound.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Protocol 2: Western Blot for PIM447 Target Engagement
-
Cell Treatment and Lysis:
-
Plate your cells (e.g., KG-1) at the desired density and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of PIM447 for the desired time (e.g., 2 hours).[4]
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
-
Protein Quantification and Electrophoresis:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[4]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 Ribosomal Protein (a downstream marker of mTORC1 activity), total S6RP, or other targets of interest overnight at 4°C.[4]
-
-
Detection:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM447 | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Potential off-target effects of (1S,3R,5R)-PIM447 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,3R,5R)-PIM447 dihydrochloride (B599025). The information addresses potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of PIM447?
A1: (1S,3R,5R)-PIM447 dihydrochloride, also known as LGH447, is a potent and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2] It exhibits high affinity for all three isoforms: PIM1, PIM2, and PIM3.[1][2]
Q2: Has PIM447 been profiled against a broader kinase panel to assess its selectivity?
A2: Yes, the kinase selectivity of PIM447 has been extensively evaluated. In a biochemical assay against a panel of 68 diverse protein kinases and 9 lipid kinases, PIM447 demonstrated high selectivity for PIM kinases.[3][4] Further profiling against 442 kinases using the KINOMEscan platform confirmed its high selectivity.[4]
Q3: What are the identified off-target kinases for PIM447?
A3: Biochemical assays have identified GSK3β, PKN1, and PKCτ as potential off-target kinases.[3][4][5] However, the inhibitory potency against these kinases is significantly lower than for the PIM kinases.[3][4]
Q4: What are the reported adverse events in clinical trials that could be indicative of off-target effects?
A4: In a first-in-human study involving patients with relapsed and/or refractory multiple myeloma, the most common treatment-related grade 3/4 adverse events were primarily hematologic.[6] Another study in Japanese patients with the same condition reported thrombocytopenia, anemia, and leukopenia as the most common suspected PIM447-related adverse events.[7] One patient experienced grade 3 QTc prolongation, which was considered a dose-limiting toxicity.[7]
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that is inconsistent with PIM kinase inhibition.
-
Possible Cause: This could be due to an off-target effect of PIM447, particularly at higher concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that PIM447 is inhibiting its intended targets in your cellular system. This can be done by assessing the phosphorylation status of known PIM kinase substrates, such as BAD (at Ser112) or S6 ribosomal protein.[3] A decrease in phosphorylation at these sites would indicate on-target activity.
-
Titrate PIM447 Concentration: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. Off-target effects are more likely to occur at higher concentrations.
-
Use a Structurally Unrelated PIM Inhibitor: To confirm that the observed phenotype is due to PIM inhibition and not an off-target effect of the PIM447 chemical scaffold, consider using a structurally different pan-PIM kinase inhibitor as a control.
-
Investigate Potential Off-Targets: If the phenotype persists and on-target engagement is confirmed, consider investigating the involvement of the known off-target kinases (GSK3β, PKN1, PKCτ) in your cellular model.
-
Issue 2: Discrepancy between biochemical assay results and cellular assay results.
-
Possible Cause: PIM447 may exhibit different potency in biochemical versus cellular assays due to factors like cell permeability, plasma protein binding, and the presence of intracellular ATP concentrations that can compete with the inhibitor.
-
Troubleshooting Steps:
-
Evaluate Cellular Permeability: Ensure that PIM447 is effectively entering your cells of interest. While PIM447 is orally bioavailable, its permeability can vary between cell lines.[3]
-
Assess Plasma Protein Binding Effects: If using media supplemented with serum, be aware that PIM447 has high plasma protein binding (95%), which can reduce its effective concentration.[3] Consider using serum-free or low-serum media for certain experiments, if appropriate for your cell type.
-
Consider ATP Competition: The concentration of ATP in cellular assays is much higher than in many biochemical kinase assays. This can lead to a rightward shift in the IC50 value. Ensure your biochemical assays are run at or below the ATP Km for the PIM kinases to get a more accurate initial potency measurement.[4]
-
Data Presentation
Table 1: In Vitro Potency of PIM447 Against Primary and Off-Target Kinases
| Target | Assay Type | Potency (Ki) | Potency (IC50) |
| PIM1 | Biochemical | 6 pM[1][2] | 0.095 µM[8] |
| PIM2 | Biochemical | 18 pM[1][2] | <0.003 µM[3][4], 0.522 µM[8] |
| PIM3 | Biochemical | 9 pM[1][2] | 0.369 µM[8] |
| GSK3β | Biochemical | - | 1 - 5 µM[3][4] |
| PKN1 | Biochemical | - | 1 - 5 µM[3][4] |
| PKCτ | Biochemical | - | 1 - 5 µM[3][4] |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Luminescent Kinase Assay)
This protocol provides a general workflow for assessing the selectivity of an inhibitor like PIM447 against a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of PIM447 dihydrochloride in an appropriate solvent (e.g., DMSO).
-
Prepare assay buffers, recombinant kinases, kinase-specific substrates, and ATP at the desired concentrations.
-
-
Assay Plate Setup:
-
Dispense the kinase, substrate, and PIM447 (at various concentrations) into the wells of a microplate.
-
Include positive controls (kinase + substrate, no inhibitor) and negative controls (no kinase).
-
-
Kinase Reaction Initiation:
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at the optimal temperature and time for the specific kinase being assayed.
-
-
Signal Detection:
-
Add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each PIM447 concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blotting for On-Target Engagement
This protocol is for verifying the inhibition of PIM kinase activity in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of PIM447 for a specified time.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[3]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated PIM substrate (e.g., anti-phospho-BAD (Ser112)) and an antibody for the total protein as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.[3]
-
Analyze the band intensities to determine the change in phosphorylation levels.
-
Visualizations
Caption: PIM447 inhibits PIM kinases, leading to downstream effects on apoptosis and the cell cycle.
Caption: A general experimental workflow for evaluating PIM447's efficacy and potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe PIM-447 | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 6. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|COA [dcchemicals.com]
Technical Support Center: Acquired Resistance to PIM447 in Leukemia Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to the pan-PIM kinase inhibitor, PIM447, in leukemia cells.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to PIM447 in leukemia cells?
Acquired resistance to PIM447 in leukemia cells is primarily mediated by the activation of bypass signaling pathways that promote cell survival and proliferation despite PIM kinase inhibition. The most commonly observed mechanisms include:
-
Activation of the NF-κB Signaling Pathway: PIM inhibitor-tolerant T-cell acute lymphoblastic leukemia (T-ALL) cells have shown increased phosphorylation of RelA (p65) at Serine 536, a marker of NF-κB activation. This activation provides a pro-survival signal that counteracts the effects of PIM447.[1]
-
Upregulation of the PI3K/AKT/mTOR Signaling Pathway: In some acute myeloid leukemia (AML) cell lines, intrinsic and acquired resistance to PIM inhibitors is associated with a feedback loop involving p38α-mediated activation of AKT/mTOR signaling.[2][3] This pathway can maintain pro-survival signals and protein synthesis, overriding the inhibitory effects of PIM447.
-
Sustained MYC Activity: PIM kinases are known to stabilize the MYC oncoprotein.[1][4] In resistant cells, alternative mechanisms may sustain MYC expression and activity, promoting cell cycle progression and proliferation. Analysis of refractory myeloid leukemia cells has highlighted the "MYC active pathway" as a significant factor.[2]
-
Increased Expression of Efflux Pumps: While not specifically demonstrated for PIM447, a general mechanism of resistance to small molecule inhibitors in cancer is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the drug out of the cell.[5][6][7]
Q2: I am trying to generate a PIM447-resistant leukemia cell line, but the cells die at higher concentrations. What is a recommended general strategy?
Generating a drug-resistant cell line requires a gradual dose escalation approach to allow for the selection and expansion of resistant clones. A common strategy involves:
-
Determine the initial IC50: First, establish the baseline sensitivity of your parental cell line to PIM447 by performing a dose-response curve and calculating the IC50 value.
-
Start with a sub-lethal concentration: Begin by continuously exposing the cells to a concentration of PIM447 at or below the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of PIM447 in a stepwise manner. A 1.5 to 2-fold increase at each step is a common practice.
-
Monitor cell viability and proliferation: At each concentration, monitor the cells closely for signs of recovery and proliferation. This process can take several months.
-
Isolate and characterize resistant clones: Once a population of cells is able to proliferate in the presence of a significantly higher concentration of PIM447 (e.g., 10-fold or higher than the initial IC50), you can proceed to isolate single-cell clones for further characterization.
Q3: My PIM447-resistant cell line shows no mutations in the PIM1, PIM2, or PIM3 kinase domains. Is this expected?
Currently, there is limited evidence to suggest that on-target mutations in the PIM kinase domain are a common mechanism of resistance to PIM447 in leukemia. The primary mechanisms of resistance that have been identified involve the activation of bypass signaling pathways. Therefore, it is not unexpected to find no mutations in the PIM kinases in your resistant cell line. It is recommended to investigate the activation status of pathways such as NF-κB and PI3K/AKT/mTOR.
Q4: How can I confirm that the NF-κB pathway is activated in my PIM447-resistant cells?
To confirm NF-κB activation, you can perform the following experiments:
-
Western Blotting: Probe for the phosphorylated form of RelA (p65) at Serine 536. An increase in p-RelA (S536) in your resistant cells compared to the parental cells is a strong indicator of NF-κB activation. You can also assess the levels of IκBα, a key inhibitor of NF-κB. Degradation of IκBα is a prerequisite for NF-κB activation.
-
Immunofluorescence/Immunocytochemistry: Visualize the nuclear translocation of p65. In unstimulated cells, p65 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus.
-
Reporter Assay: Transfect your cells with a luciferase reporter construct containing NF-κB binding sites in its promoter. Increased luciferase activity in resistant cells would indicate enhanced NF-κB transcriptional activity.
Q5: What are some strategies to overcome PIM447 resistance in my in vitro experiments?
Based on the known mechanisms of resistance, combination therapies are a promising approach:
-
Co-treatment with an NF-κB inhibitor: If you have confirmed NF-κB activation, combining PIM447 with an NF-κB inhibitor (e.g., an IKK inhibitor) may restore sensitivity.
-
Co-treatment with a PI3K/AKT/mTOR inhibitor: For resistance mediated by the activation of this pathway, dual inhibition with PIM447 and a PI3K, AKT, or mTOR inhibitor could be synergistic.
-
Co-treatment with a c-MYC inhibitor: Given the interplay between PIM kinases and MYC, targeting MYC directly or indirectly could be a viable strategy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for PIM447 in parental leukemia cell lines.
| Possible Cause | Troubleshooting Step |
| Cell health and passage number | Ensure cells are in the logarithmic growth phase and use a consistent and low passage number for all experiments. |
| Cell density at plating | Optimize and maintain a consistent cell seeding density for your viability assays. |
| Reagent stability | Prepare fresh dilutions of PIM447 from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's instructions. |
| Assay duration | Use a consistent incubation time for the viability assay (e.g., 72 hours). |
Problem 2: No significant difference in viability between parental and suspected resistant cells after PIM447 treatment.
| Possible Cause | Troubleshooting Step |
| Incomplete resistance development | Continue the dose escalation process for a longer duration. |
| Cytostatic vs. Cytotoxic effect | PIM447 can have a cytostatic effect in some cell lines.[8] Assess cell cycle distribution using flow cytometry to check for G1 arrest, in addition to viability. |
| Assay sensitivity | Try a different viability or proliferation assay (e.g., CellTiter-Glo®, BrdU incorporation) to confirm the results. |
Data Presentation
Table 1: IC50 Values of PIM447 in PIM Kinase Inhibitor-Sensitive Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Reference |
| HEL 92.1.7 | Acute Erythroid Leukemia | 660 | [9][10] |
| SKNO-1 | Acute Myeloid Leukemia | 202.28 | [2][11] |
| Kasumi-1 | Acute Myeloid Leukemia | 1591.54 | [2][11] |
| KG-1 | Acute Myeloid Leukemia | 90 | [12] |
| MV-4-11 | Acute Myeloid Leukemia | 130 | [12] |
| Molm-13 | Acute Myeloid Leukemia | 1390 | [12] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Generation of PIM447-Resistant Leukemia Cell Lines
-
Cell Culture: Culture the parental leukemia cell line in its recommended complete growth medium.
-
Determine Initial IC50: Perform a dose-response experiment with PIM447 (e.g., 0-10 µM) for 72 hours and determine the IC50 value using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Initiate Resistance Induction: Culture the parental cells in their complete growth medium containing PIM447 at a starting concentration equal to the IC20 of the parental cell line.
-
Dose Escalation:
-
Maintain the cells in the PIM447-containing medium, changing the medium every 3-4 days.
-
When the cells resume a normal growth rate, increase the PIM447 concentration by 1.5 to 2-fold.
-
Repeat this process until the cells can proliferate in a concentration of PIM447 that is at least 10-fold higher than the initial IC50.
-
-
Confirmation of Resistance:
-
Perform a dose-response experiment with PIM447 on the resistant cell population and the parental cell line in parallel to determine the fold-increase in IC50.
-
Cryopreserve aliquots of the resistant cell line at different stages of resistance development.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Harvest parental and PIM447-resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-RelA (S536), RelA, p-AKT (S473), AKT, p-mTOR (S2448), mTOR, c-MYC) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
Caption: Mechanisms of acquired resistance to PIM447 in leukemia cells.
Caption: Experimental workflow for generating and characterizing PIM447-resistant leukemia cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoproteomic Analysis of Leukemia Cells under Basal and Drug-treated Conditions Identifies Markers of Kinase Pathway Activation and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of drug efflux pumps in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoproteomic analysis of leukemia cells under basal and drug-treated conditions identifies markers of kinase pathway activation and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoproteomics identifies determinants of PAK inhibitor sensitivity in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
PIM447 stability in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, handling, and use of PIM447 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store PIM447 powder?
A: PIM447 powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[1][2]
Q2: What is the recommended solvent for preparing PIM447 stock solutions?
A: DMSO is the recommended solvent for preparing high-concentration stock solutions of PIM447.[2][3] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]
Q3: How should I store PIM447 stock solutions?
A: PIM447 stock solutions in DMSO are unstable and should ideally be prepared fresh for each experiment.[1] If storage is necessary, it is recommended to store aliquots at -80°C for up to 1 year or at -20°C for 1 to 6 months to minimize degradation.[4][5][6] It is crucial to avoid repeated freeze-thaw cycles.[4]
Q4: Is PIM447 stable in aqueous solutions?
A: PIM447 is insoluble in water.[3] While specific stability data in aqueous buffers is limited, the general guidance is that solutions are unstable.[1] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 are used, and it is recommended to prepare these freshly on the day of use.[2]
Q5: How stable is PIM447 in plasma?
A: PIM447 has been shown to have high stability in human plasma, with over 90% of the compound remaining after a 3-hour incubation period.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving PIM447 powder | 1. Use of old or hydrated DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO. Moisture can negatively impact solubility.[4] 2. Sonication is recommended to aid dissolution.[2] |
| Precipitation of PIM447 in cell culture media | 1. High final concentration of PIM447. 2. High percentage of DMSO in the final working solution. | 1. Ensure the final concentration of PIM447 is within the soluble range for your specific cell culture medium. 2. Keep the final DMSO concentration in your cell culture medium as low as possible (typically below 0.5%) to avoid both solubility issues and solvent-induced cytotoxicity. |
| Inconsistent or weaker than expected experimental results | 1. Degradation of PIM447 stock solution. 2. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh stock solutions of PIM447 for each experiment.[1] 2. If storing stock solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] |
| Phase separation or precipitation in in vivo formulations | 1. Improper mixing of solvents. 2. Formulation not prepared freshly. | 1. When preparing formulations with co-solvents (e.g., DMSO, PEG300, Tween 80, saline), add and mix each solvent sequentially to ensure proper dissolution.[2] 2. It is recommended to prepare in vivo formulations freshly and use them on the same day. |
PIM447 Stability and Solubility Data
Table 1: PIM447 Solubility
| Solvent | Solubility | Reference |
| DMSO | 80 - 100 mg/mL (181.63 - 227.04 mM) | [2][3][6] |
| Ethanol | 88 - 95 mg/mL | [3] |
| Water | Insoluble | [3] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 5 mg/mL (11.35 mM) | [2] |
Table 2: PIM447 Storage and Stability
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [1][2] |
| In DMSO | -80°C | Up to 1 year | [2][4] |
| In DMSO | -20°C | 1 to 6 months | [4][5][6] |
| In Human Plasma | 37°C | >90% remaining after 3 hours | [4] |
Experimental Protocols
Protocol for Preparing PIM447 Stock Solution
-
Materials: PIM447 powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
-
Procedure: a. Equilibrate the PIM447 powder to room temperature before opening the vial. b. Weigh the desired amount of PIM447 powder in a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution to mix. e. If necessary, sonicate the solution to ensure complete dissolution.[2] f. For immediate use, proceed with dilution. For storage, create single-use aliquots and store at -80°C.
Protocol for Assessing PIM447 Stability (General Outline)
-
Objective: To determine the stability of PIM447 in a specific solvent or buffer over time at a defined temperature.
-
Materials: PIM447 stock solution, chosen solvent/buffer, HPLC-UV or LC-MS/MS system, appropriate analytical column.
-
Procedure: a. Prepare a fresh solution of PIM447 in the desired solvent/buffer at a known concentration. b. Immediately analyze a time point zero (T=0) sample using a validated stability-indicating HPLC or LC-MS/MS method to determine the initial peak area of PIM447. c. Store the solution under the desired temperature conditions (e.g., room temperature, 4°C, 37°C). d. At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it using the same analytical method. e. Calculate the percentage of PIM447 remaining at each time point relative to the T=0 sample. f. The degradation rate can be determined by plotting the percentage of PIM447 remaining against time.
PIM Kinase Signaling Pathway
PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. They are downstream effectors of several signaling pathways, most notably the JAK/STAT pathway. PIM kinases are often overexpressed in various cancers and contribute to tumorigenesis by phosphorylating and regulating the activity of numerous downstream targets involved in cell cycle progression and apoptosis. PIM447 acts as a pan-PIM kinase inhibitor, blocking the activity of all three PIM isoforms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIM447 | TargetMol [targetmol.com]
- 3. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
PIM447 Synergistic Drug Combination Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing PIM447 concentration in synergistic drug combination studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving PIM447.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for PIM447 across experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Cell line instability or heterogeneity. 4. Contamination of cell cultures. | 1. Optimize and standardize cell seeding density for each cell line. 2. Ensure precise and consistent incubation periods for all experiments. 3. Use low-passage cells and perform regular cell line authentication. 4. Routinely test for mycoplasma and other contaminants. |
| High variability in synergy scores (e.g., Combination Index) | 1. Suboptimal concentration range for one or both drugs. 2. Inappropriate drug ratio. 3. Issues with the viability assay. | 1. Perform single-agent dose-response curves to accurately determine the IC50 for each drug in your specific cell line. The synergistic range is often found around the IC50 values. 2. Test various fixed-ratio combinations (e.g., based on the ratio of IC50s) to identify the optimal ratio for synergy. 3. Ensure the chosen viability assay is linear in the range of cell numbers used and is not affected by the drug's mechanism of action (e.g., interference with fluorescent readouts). |
| Observed antagonism instead of expected synergy | 1. Off-target effects of one or both drugs at the concentrations tested. 2. Activation of compensatory signaling pathways. 3. One drug interfering with the uptake or mechanism of the other. | 1. Lower the concentration range of both drugs. High concentrations can lead to non-specific toxicity and mask synergistic effects. 2. Investigate downstream signaling pathways (e.g., via Western blot) to see if paradoxical activation of survival pathways occurs. 3. Review the literature for known interactions between the drug classes. |
| No significant change in downstream PIM447 targets (e.g., p-Bad, p-mTORC1 substrates) after treatment | 1. Insufficient drug concentration or treatment time. 2. The chosen cell line may not rely on the PIM kinase pathway for survival. 3. Technical issues with the Western blot procedure. | 1. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in downstream targets. 2. Screen a panel of cell lines to identify those with high PIM kinase expression or dependence.[1] 3. Ensure proper antibody validation, sufficient protein loading, and appropriate controls are used for the Western blot. |
| High background in cell viability assays | 1. Edge effects in multi-well plates. 2. Reagent evaporation. 3. Contamination. | 1. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 2. Use plate sealers or a humidified incubator to minimize evaporation. 3. Handle reagents and plates in a sterile environment. |
Frequently Asked Questions (FAQs)
1. What is PIM447 and what is its mechanism of action?
PIM447 is a potent and selective pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3).[2][3] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[4] PIM447 exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis. It achieves this by inhibiting the phosphorylation of downstream targets, including BAD (a pro-apoptotic protein) and substrates of the mTORC1 signaling pathway.[1][4][5]
2. How do I determine the optimal concentration range for PIM447 in a new cell line?
To determine the optimal concentration range for PIM447 in a new cell line, you should first perform a single-agent dose-response experiment to determine its IC50 (the concentration that inhibits 50% of cell growth). A typical starting concentration range for PIM447 in various cancer cell lines is between 0.05 µM and 10 µM.[1]
3. What are some common drugs that have shown synergy with PIM447?
PIM447 has demonstrated strong synergy with several standard-of-care agents in various cancers. In multiple myeloma, it shows synergy with bortezomib, lenalidomide, and pomalidomide, often in combination with dexamethasone.[1][4] In acute myeloid leukemia (AML), a synergistic effect has been observed with the BCL2 inhibitor, venetoclax.[6] Additionally, in triple-negative breast cancer, PIM447 has shown synergy with proteasome inhibitors like carfilzomib.[7]
4. How is synergy quantitatively assessed?
The most common method for quantifying drug synergy is the Combination Index (CI) method, based on the Chou-Talalay principle.[8][9] The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to calculate CI values from experimental data.[8][9]
5. What are the key downstream signaling pathways affected by PIM447?
PIM447 primarily affects the mTORC1 and apoptosis signaling pathways. It inhibits mTORC1, leading to decreased phosphorylation of its downstream effectors like 4E-BP1 and S6 ribosomal protein, which are crucial for protein synthesis and cell growth.[1] PIM447 also promotes apoptosis by decreasing the phosphorylation of the pro-apoptotic protein BAD at Ser112, which enhances its cell death-promoting activity.[1][4] Furthermore, it can reduce the levels of the c-Myc oncoprotein.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of PIM447 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of PIM447 in a chosen cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X stock solution of PIM447 in culture medium.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 20 µM).
-
Remove the medium from the 96-well plate and add 100 µL of the 2X PIM447 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the dose-response curve (log of drug concentration vs. percentage of cell viability).
-
Calculate the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol describes how to assess the synergistic effect of PIM447 with a second drug using a checkerboard (matrix) experimental design.
-
Drug Concentration Selection:
-
Based on the single-agent IC50 values, select a range of concentrations for both PIM447 and the combination drug. A common approach is to use concentrations ranging from 1/4x to 4x the IC50 value.
-
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of PIM447 along the rows and serial dilutions of the second drug along the columns.
-
This creates a matrix of all possible concentration combinations.
-
Include wells with each drug alone and vehicle controls.
-
-
Cell Seeding and Treatment:
-
Seed cells as described in Protocol 1.
-
Add the drug combinations to the appropriate wells.
-
-
Incubation and Viability Assessment:
-
Incubate the plate and assess cell viability as described in Protocol 1.
-
-
Synergy Analysis:
-
Calculate the percentage of cell growth inhibition for each drug combination.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) for each combination.
-
A CI value less than 1 indicates synergy.
-
Data Presentation
Table 1: Example IC50 Values of PIM447 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIM447 IC50 (µM) |
| MM1S | Multiple Myeloma | ~ 1 |
| RPMI-8226 | Multiple Myeloma | ~ 2.5 |
| OPM-2 | Multiple Myeloma | ~ 5 |
| NCI-H929 | Multiple Myeloma | ~ 0.5 |
| MOLM-13 | Acute Myeloid Leukemia | ~ 0.1 |
| OCI-AML3 | Acute Myeloid Leukemia | ~ 0.2 |
Note: These are approximate values from published literature and should be experimentally determined for your specific cell line and conditions.
Table 2: Example Combination Index (CI) Values for PIM447 Combinations
| Combination | Cell Line | CI Value | Interpretation |
| PIM447 + Bortezomib + Dexamethasone | MM1S | 0.002 | Very Strong Synergy |
| PIM447 + Lenalidomide + Dexamethasone | MM1S | 0.065 | Strong Synergy |
| PIM447 + Pomalidomide + Dexamethasone | MM1S | 0.077 | Strong Synergy |
| PIM447 + Venetoclax | MOLM-13 | < 1 | Synergy |
Source: Data synthesized from multiple research articles.[1][6]
Visualizations
Caption: Experimental workflow for optimizing PIM447 in combination studies.
Caption: Simplified signaling pathway of PIM447's mechanism of action.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. combosyn.com [combosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Cytostatic vs. Apoptotic Effects of PIM447 In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PIM447 in vitro. The information is designed to help interpret whether the observed anti-proliferative effects are primarily cytostatic (cell growth arrest) or cytotoxic (cell death).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PIM447?
PIM447 is a potent pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases involved in cell survival and proliferation.[1][2] By inhibiting these kinases, PIM447 can lead to cell cycle disruption and the induction of apoptosis.[3][4] Mechanistically, it has been shown to decrease levels of phospho-Bad (Ser112) and c-Myc, and to inhibit the mTORC1 signaling pathway.[3][4]
Q2: How can I determine if the effects of PIM447 on my cells are cytostatic or apoptotic?
Distinguishing between cytostatic and apoptotic effects requires a combination of assays that measure cell viability, cell proliferation, and specific markers of apoptosis over a time course. A cytostatic effect will primarily result in a plateau of cell numbers, while an apoptotic effect will lead to a decrease in viable cell numbers. It is important to note that these effects can be dose- and time-dependent.[5]
Q3: What are the key signaling pathways affected by PIM447?
PIM447 primarily impacts pathways that regulate protein synthesis, cell cycle progression, and apoptosis. A key target is the mTORC1 pathway, which is a central regulator of cell growth.[3] PIM447 can also affect the expression and stability of the oncogene c-Myc and modulate the activity of pro-apoptotic proteins like Bad.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause: High well-to-well variability can be caused by uneven cell seeding or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding by gentle pipetting.
-
After seeding, gently rock the plate in a cross pattern to ensure even cell distribution.
-
To minimize evaporation in outer wells, fill them with sterile PBS or medium without cells and exclude them from experimental data analysis.[6]
-
Issue 2: My cell viability assay (e.g., MTT, AlamarBlue) results suggest high viability, but microscopy shows poor cell health.
-
Possible Cause: Some compounds can directly interact with assay reagents, leading to false positive signals. For example, compounds with reducing potential can reduce tetrazolium salts (like MTT) or resazurin (B115843) independent of cellular metabolic activity.[6]
-
Troubleshooting Steps:
-
Run a cell-free control by adding PIM447 to the assay medium with the reagent to check for direct chemical reduction.
-
Confirm results with an alternative viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a dye exclusion method (e.g., Trypan Blue).
-
Issue 3: Difficulty in detecting apoptosis after PIM447 treatment.
-
Possible Cause: The concentration of PIM447 or the incubation time may be insufficient to induce detectable levels of apoptosis. Apoptosis is a dynamic process, and the peak may be missed.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a range of PIM447 concentrations.
-
Conduct a time-course experiment, analyzing apoptosis at multiple time points (e.g., 24, 48, 72 hours).
-
Use a sensitive apoptosis detection method, such as Annexin V/Propidium Iodide staining followed by flow cytometry.[7]
-
Analyze for upstream markers of apoptosis, such as cleavage of caspase-3 and PARP, by Western blot.[7]
-
Quantitative Data Summary
Table 1: PIM447 IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MOLM16 | Acute Myeloid Leukemia | 0.01 | 3 days |
| HuH6 | Hepatoblastoma | 13 | 72 hours |
| COA67 | Hepatoblastoma | 10 | 72 hours |
Data compiled from publicly available sources.[1][7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PIM447. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with PIM447 at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use unstained and single-stained controls for compensation and to set the gates correctly.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in PIM447 cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays using the pan-PIM kinase inhibitor, PIM447.
Frequently Asked Questions (FAQs)
Q1: What is PIM447 and how does it affect cell viability?
A1: PIM447 is a potent and selective pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1] These are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[2] By inhibiting PIM kinases, PIM447 can lead to cell cycle arrest, typically at the G0/G1 phase, and induce apoptosis.[3][4][5] This ultimately results in a decrease in the number of viable cells.
Q2: I am observing highly variable IC50 values for PIM447 between experiments. What could be the cause?
A2: Inconsistent IC50 values are a common issue and can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to PIM447. This can be due to differences in the expression levels of PIM kinases or reliance on the PIM signaling pathway for survival.[6]
-
Assay-Dependent Variability: The choice of cell viability assay can significantly impact the results. Metabolic assays like MTT, XTT, and MTS are prone to interference from compounds that alter cellular metabolism, which PIM447 has been shown to do.[3]
-
Experimental Conditions: Variations in cell seeding density, incubation time, and solvent concentration (e.g., DMSO) can all contribute to inconsistent results.[7][8]
-
Compound Stability: Ensure that your PIM447 stock solution is properly stored and has not degraded. It is advisable to use a fresh stock if in doubt.[7]
Q3: My cell viability results with PIM447 are not correlating with apoptosis assays. Why might this be?
A3: This discrepancy can occur for a few reasons:
-
Cytostatic vs. Cytotoxic Effects: PIM447 can have both cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects.[9] A viability assay might show a decrease in signal due to reduced proliferation, which may not immediately correspond to a large increase in apoptotic markers.
-
Timing of Assays: The kinetics of apoptosis and changes in metabolic activity can differ. It's crucial to perform a time-course experiment to determine the optimal endpoint for both types of assays.
-
Assay Interference: As mentioned, metabolic assays can be misleading. A compound might reduce metabolic activity without necessarily inducing widespread apoptosis at a given time point.[10]
Q4: Can PIM447 interfere with my MTT/XTT assay?
A4: Yes, it is possible. PIM447 has been shown to impact cellular metabolism, including glycolysis and oxidative phosphorylation.[3] Since MTT and XTT assays measure metabolic activity as a surrogate for cell viability, any modulation of cellular metabolism by PIM447 could lead to an over- or underestimation of cell viability.[10] It is recommended to validate findings with a non-metabolic assay.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. |
| Edge Effects in Plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[8] |
Issue 2: No Dose-Dependent Decrease in Viability
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Cell Line Resistance | Confirm that your cell line expresses PIM kinases and is dependent on this pathway. You can perform a Western blot to check for PIM expression and phosphorylation of downstream targets like p-BAD or p-S6. |
| Insufficient Incubation Time | PIM447's effects may not be apparent at early time points. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7] |
| Incorrect PIM447 Concentration | Verify the concentration of your stock solution and the final concentrations used in the assay. |
| Compound Degradation | Prepare fresh dilutions of PIM447 for each experiment from a properly stored stock. |
Issue 3: Discrepancy Between Viability Assays
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Metabolic Interference (MTT/XTT/MTS) | Use an alternative, non-metabolic assay to confirm your results. Recommended alternatives include CellTiter-Glo® (measures ATP), SRB (measures total protein), or direct cell counting (e.g., Trypan Blue exclusion).[10][11] |
| Different Biological Endpoints | Be aware that different assays measure different aspects of cell health. For a comprehensive understanding, consider using a multi-parametric approach, combining a viability assay with an apoptosis assay (e.g., Annexin V/PI staining) and a cell cycle analysis. |
Quantitative Data Summary
Table 1: IC50 Values of PIM447 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) | Reference |
| SKNO-1 | Acute Myeloid Leukemia | CellTiter 96 AQueous One | Not Specified | 202.28 | [3] |
| Kasumi-1 | Acute Myeloid Leukemia | CellTiter 96 AQueous One | Not Specified | 1591.54 | [3] |
| MOLM16 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | 10 | [1] |
| KG1 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | 10 | [1] |
| ABC-DLBCL (mean) | Diffuse Large B-cell Lymphoma | CellTiter-Glo | 72 | ~500 | [6] |
| GCB-DLBCL (mean) | Diffuse Large B-cell Lymphoma | CellTiter-Glo | 72 | >1000 | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PIM447. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PIM447 treatment.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with no cells) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Alternative Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Similar to the MTT assay, normalize the luminescent signal of treated wells to the vehicle control to calculate the percentage of cell viability.
Visualizations
Caption: Simplified signaling pathway of PIM447 action.
Caption: Troubleshooting workflow for inconsistent PIM447 viability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. blog.quartzy.com [blog.quartzy.com]
PIM447 Preclinical Safety & Toxicology Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information on the toxicity and adverse effects of the pan-PIM kinase inhibitor, PIM447 (also known as LGH447), in preclinical models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general preclinical safety profile of PIM447?
A1: Preclinical studies suggest that PIM447 has a generally tolerable safety profile. In vitro studies have shown low to moderate toxicity in normal lymphocytes.[1] Animal studies have also indicated good tolerance. For instance, in xenograft mouse models of multiple myeloma, PIM447 was well tolerated and demonstrated significant tumor growth inhibition.[2]
Q2: Has any significant in-life toxicity been observed in animal models?
A2: The available literature does not indicate significant acute toxicity in preclinical models. One study noted the death of a mouse at a late time point in a long-term efficacy study, but the authors suggested this would be considered very long-term toxicity and could not definitively rule out non-drug-related causes. Most preclinical studies report that the compound was well-tolerated.[2]
Q3: What are the known effects of PIM447 on normal hematopoietic cells in preclinical models?
A3: In vitro studies using human bone marrow cells have shown that PIM447 has low to moderate toxicity in lymphocytes.[1] While clinical trials have reported hematological adverse events such as thrombocytopenia, anemia, and leukopenia, detailed quantitative data from preclinical animal models on hematological parameters are not extensively reported in the public domain.[3]
Q4: Are there any known off-target effects of PIM447?
A4: PIM447 is a potent and selective pan-PIM kinase inhibitor. In a kinase panel, it was shown to inhibit GSK3β, PKN1, and PKCτ, but at significantly lower potencies (IC50 between 1 and 5 μM) compared to its high affinity for PIM kinases (Ki in the low picomolar range). In cellular assays for GSK3β inhibition, PIM447 was not active up to 20 μM.[4]
Troubleshooting Guide
Problem: Unexpected cytotoxicity observed in non-target cells in my in vitro assay.
Possible Cause & Solution:
-
Concentration: PIM447 can induce apoptosis in various cell types at high concentrations. Ensure you are using a concentration range appropriate for your cell type and experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Off-target effects: While PIM447 is highly selective for PIM kinases, consider the possibility of off-target effects at higher concentrations, such as inhibition of GSK3β, PKN1, and PKCτ.[4]
-
Cell line sensitivity: Different cell lines can have varying sensitivities to PIM447. It is advisable to test a panel of cell lines if unexpected toxicity is observed.
Problem: Difficulty achieving desired in vivo efficacy without observing adverse effects in my animal model.
Possible Cause & Solution:
-
Dosing regimen: The tolerability of PIM447 can be dependent on the dosing schedule. Preclinical studies have utilized oral administration at doses of 30 or 100 mg/kg.[4] Optimizing the dose and frequency of administration may improve the therapeutic window.
-
Pharmacokinetics: PIM447 has high oral bioavailability in mice (84%), rats (70%), and dogs (71%).[4] Understanding the pharmacokinetic profile in your specific animal model can help in designing a more effective and tolerable dosing regimen.
-
Animal strain and health status: The background strain and overall health of the animals can influence their response to the drug. Ensure that the animals are healthy and sourced from a reputable vendor.
Data on Preclinical Toxicity and Pharmacokinetics
Table 1: In Vitro Activity of PIM447
| Cell Line | Assay | Endpoint | Concentration Range | Result |
| Multiple Myeloma Cell Lines | Proliferation Assay | Antiproliferative Effect | 0.05-10 μM | Dose-dependent decrease in cell proliferation |
| Multiple Myeloma Cell Lines | Apoptosis Assay | Induction of Apoptosis | 10 μM | Apoptosis induced after 6-24 hours |
| MM1S and OPM-2 Cells | Cell Cycle Analysis | Cell Cycle Arrest | 0.1-10 μM | Increase in G0-G1 phase, decrease in S and G2-M phases |
| KG-1 AML Cells | Western Blot | Target Modulation | 0.05, 0.5, and 5 μM | Inhibition of pS6RP |
Table 2: In Vivo Pharmacokinetics of PIM447
| Species | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) |
| Mouse | 20 | 5.3 | 84 |
| Rat | 28 | 6.4 | 70 |
| Dog | 8 | 3.6 | 71 |
Experimental Protocols
Western Blot for pS6RP Modulation in KG-1 AML Cells [4]
-
Cell Treatment: Treat KG-1 cells with PIM447 at concentrations of 0.05, 0.5, and 5 μM for 2 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 50 μg of lysate by SDS-PAGE using 10% bis-Tris gels.
-
Protein Transfer: Transfer proteins onto a 0.2 μm nitrocellulose membrane.
-
Immunoblotting: Detect pS6RP and total S6RP using specific primary antibodies.
-
Detection: Following incubation with secondary antibodies, detect antibody binding using an enhanced chemiluminescence (ECL) system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PIM447 inhibits PIM kinases, leading to downstream effects on mTORC1, Bad, and c-Myc, resulting in apoptosis, cell cycle arrest, and decreased proliferation.
Caption: Workflow for assessing PIM447 target modulation via Western blotting.
References
Technical Support Center: PIM Kinase Isoforms and PIM447 Sensitivity
Welcome to the technical support center for researchers utilizing the pan-PIM kinase inhibitor, PIM447. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of PIM kinase isoforms (PIM1, PIM2, and PIM3) on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We observe variable sensitivity to PIM447 across different cancer cell lines. Does the expression level of a specific PIM kinase isoform predict sensitivity?
A1: Not necessarily. While PIM kinases are the direct targets of PIM447, studies in multiple myeloma cell lines have shown a lack of direct correlation between the basal protein levels of PIM1, PIM2, or PIM3 and the IC50 values for PIM447.[1] For instance, two patterns of sensitivity have been observed: sensitive cell lines with IC50 values ranging from 0.2 to 3.3 µM and less sensitive lines with IC50 values greater than 7 µM at 48 hours, independent of the expression levels of the individual PIM isoforms.[1] Sensitivity is likely influenced by a more complex interplay of downstream signaling pathways and cellular context rather than the expression of a single isoform.
Q2: Our experiments show that PIM447 induces apoptosis in some cell lines but primarily causes cell cycle arrest in others. Why is there a difference?
A2: The cellular response to PIM447 is multifaceted and can be cell-line dependent. PIM447 has been shown to induce apoptosis by decreasing levels of phospho-Bad (Ser112) and c-Myc, and by inhibiting the mTORC1 pathway.[1][2] It can also cause cell cycle arrest in the G0/G1 phase.[3] The predominant effect may depend on the specific wiring of survival and cell cycle pathways in a given cell line. For example, in MM1S cells, PIM447 treatment leads to a more pronounced increase in the G0/G1 population at lower concentrations compared to OPM-2 cells.[3]
Q3: We are seeing an increase in PIM1 and PIM2 protein levels after treating cells with PIM447. Is this indicative of a resistance mechanism?
A3: This is a known phenomenon and not necessarily a sign of acquired resistance. Inhibition of PIM kinases can lead to their stabilization and increased protein levels.[4] This is thought to be due to the inhibition of an autophosphorylation-dependent degradation pathway.[4] It is important to confirm that this is not due to an increase in mRNA expression to distinguish between protein stabilization and transcriptional upregulation.[4]
Q4: In our in vivo studies, the anti-tumor effect of PIM447 as a single agent is modest. What strategies can we employ to enhance its efficacy?
A4: PIM447 has demonstrated strong synergistic effects when combined with other standard-of-care treatments.[1][3] For example, in multiple myeloma models, potent synergy has been observed with bortezomib (B1684674) plus dexamethasone, lenalidomide (B1683929) plus dexamethasone, and pomalidomide (B1683931) plus dexamethasone.[1][3] Combining PIM447 with inhibitors of other signaling pathways, such as PI3K inhibitors, has also been shown to overcome therapeutic resistance.[5][6] Therefore, exploring combination therapies is a highly recommended strategy to enhance the in vivo efficacy of PIM447.
Troubleshooting Guides
Problem: Inconsistent IC50 values for PIM447 in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media formulation. |
| Assay Duration | PIM447's effect is time-dependent. Standardize incubation times (e.g., 24, 48, 72 hours) and report IC50 values for each time point.[1] |
| Drug Stability | Prepare fresh dilutions of PIM447 for each experiment from a validated stock solution. |
| Assay Method | Different viability assays (e.g., MTT, CellTiter-Glo) can yield slightly different results. Use a consistent method and ensure it is appropriate for your cell line. |
Problem: Difficulty in detecting changes in downstream signaling molecules after PIM447 treatment.
| Possible Cause | Troubleshooting Step |
| Treatment Duration and Dose | The kinetics of downstream target modulation can vary. Perform a time-course and dose-response experiment. For example, inhibition of phospho-S6RP and phospho-4EBP1 can be detected as early as 1 hour, while changes in c-Myc may take 24 hours in some cell lines.[1] |
| Antibody Quality | Validate antibodies for specificity and sensitivity using positive and negative controls. |
| Lysate Preparation | Ensure proper lysis buffer and include phosphatase and protease inhibitors to preserve protein phosphorylation states. |
| Basal Protein Levels | Some cell lines may have low basal levels of certain downstream targets, making it difficult to detect changes.[3] |
Quantitative Data Summary
Table 1: In Vitro Potency of PIM447 Against PIM Kinase Isoforms
| Kinase Isoform | Kᵢ (pM) |
| PIM1 | 6 |
| PIM2 | 18 |
| PIM3 | 9 |
Data from MedchemExpress and Selleck Chemicals.[2][7]
Table 2: PIM447 IC50 Values in Various Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity |
| MM1S | Multiple Myeloma | 0.2 - 3.3 | Sensitive |
| MM1R | Multiple Myeloma | 0.2 - 3.3 | Sensitive |
| RPMI-8226 | Multiple Myeloma | 0.2 - 3.3 | Sensitive |
| MM144 | Multiple Myeloma | 0.2 - 3.3 | Sensitive |
| U266 | Multiple Myeloma | 0.2 - 3.3 | Sensitive |
| NCI-H929 | Multiple Myeloma | 0.2 - 3.3 | Sensitive |
| OPM-2 | Multiple Myeloma | >7 | Less Sensitive |
| RPMI-LR5 | Multiple Myeloma | >7 | Less Sensitive |
| U266-Dox4 | Multiple Myeloma | >7 | Less Sensitive |
| U266-LR7 | Multiple Myeloma | >7 | Less Sensitive |
| HuH6 | Hepatoblastoma | 13 (LD50) | - |
| COA67 | Hepatoblastoma | 10 (LD50) | - |
| MOLM16 | Acute Myeloid Leukemia | 0.01 (GI50) | Sensitive |
| KG1 | Acute Myeloid Leukemia | 0.01 (GI50) | Sensitive |
Data compiled from multiple sources.[1][2][7][8]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of PIM447 (e.g., 0.05–10 µM) for 24, 48, and 72 hours.[1]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
2. Western Blot Analysis of PIM Downstream Targets
-
Seed cells and treat with PIM447 (e.g., 10 µM) for various time points (e.g., 1, 6, 24 hours).[3]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-50 µg of protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against targets such as phospho-Bad (Ser112), c-Myc, phospho-c-Myc (Ser62), phospho-S6RP (Ser235/236), and phospho-4EBP1 (Thr37/46).[1][2] Use an antibody against a housekeeping protein (e.g., α-Tubulin) as a loading control.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Apoptosis Assay (Annexin V Staining)
-
Treat cells with increasing doses of PIM447 (e.g., 0.1–10 µM) for 24 and 48 hours.[3][9]
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative) is then quantified.[9]
Visualizations
Caption: PIM Kinase Signaling Pathway and PIM447 Inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 4. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Assessing PIM447 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PIM447, a potent and selective pan-PIM kinase inhibitor. The information is designed to assist in accurately assessing the target engagement of PIM447 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is PIM447 and what does it target?
PIM447 (also known as LGH447) is an orally available, small-molecule inhibitor that targets all three isoforms of the PIM kinase family: PIM1, PIM2, and PIM3.[1][2][3][4] These are serine/threonine kinases that play a critical role in regulating cell survival, proliferation, and apoptosis.[5][][7] PIM kinases are frequently overexpressed in various cancers, making them a key therapeutic target.[5][8]
Q2: How can I confirm that PIM447 is engaging PIM kinases in my cells?
Target engagement can be assessed through several methods:
-
Direct Target Binding: Cellular Thermal Shift Assay (CETSA) can be used to confirm the direct binding of PIM447 to PIM kinases within intact cells.[9][10][11]
-
Downstream Signaling Pathway Analysis: The most common method is to measure the phosphorylation status of known downstream PIM kinase substrates via Western blotting. A decrease in the phosphorylation of these substrates upon PIM447 treatment indicates successful target inhibition.[5][12][13]
-
Cellular Phenotype Assessment: Observing expected cellular outcomes, such as apoptosis or cell cycle arrest, provides indirect evidence of target engagement.[1][2][3]
Q3: What are the key downstream signaling pathways affected by PIM447?
PIM447-mediated inhibition of PIM kinases affects several critical signaling pathways involved in cell growth and survival. A primary pathway is the mTORC1 signaling cascade . Inhibition of PIM kinases by PIM447 leads to a decrease in the phosphorylation of mTORC1 targets such as 4E-BP1 and p70S6K, and its downstream effector S6 Ribosomal Protein (S6RP).[1][5][14] Additionally, PIM447 treatment results in decreased levels of phospho-Bad (Ser112) and total c-Myc, a key transcription factor involved in cell proliferation.[5][12][13]
PIM447 Signaling Pathway
Caption: PIM447 inhibits PIM kinases, leading to reduced phosphorylation of downstream targets and affecting key cellular processes.
Quantitative Data Summary
The following tables summarize the reported potency and cellular effects of PIM447.
Table 1: PIM447 Kinase Inhibition
| Target | Ki (pM) | IC50 (nM) |
| PIM1 | 6 | < 3 |
| PIM2 | 18 | < 3 |
| PIM3 | 9 | < 3 |
Data compiled from multiple sources.[1][2][4][15]
Table 2: Cellular Activity of PIM447 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (nM) |
| HEL 92.1.7 | 660 |
| SKNO-1 | 202.28 |
| Kasumi-1 | 1591.54 |
Data from studies on AML cell lines.[14][16]
Experimental Protocols & Troubleshooting
Method 1: Western Blot for Downstream Target Phosphorylation
This is the most common method to assess PIM447 target engagement by observing the decreased phosphorylation of its downstream substrates.
Experimental Workflow
Caption: Workflow for assessing PIM447 target engagement via Western blot.
Detailed Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of PIM447 (e.g., 0.1 to 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).[1][5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1] Keep samples on ice to prevent dephosphorylation.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.[1] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[17] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[18]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-S6RP, anti-phospho-4E-BP1, or anti-phospho-Bad) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][19]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total S6RP) or a housekeeping protein (e.g., GAPDH or α-tubulin).[18]
Troubleshooting Guide: Western Blot
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal for Phospho-protein | 1. Protein dephosphorylated during sample prep. 2. Low abundance of the phosphorylated protein. 3. Inefficient antibody binding. | 1. Always use fresh lysates and keep samples on ice. Ensure phosphatase inhibitors are added to the lysis buffer.[17] 2. Increase the amount of protein loaded on the gel.[20] Use a highly sensitive ECL substrate. 3. Optimize primary antibody concentration and incubation time. |
| High Background | 1. Inappropriate blocking buffer. 2. Antibody concentration is too high. 3. Insufficient washing. | 1. Use 5% BSA in TBST for blocking instead of milk.[18] 2. Titrate the primary and secondary antibodies to determine the optimal concentration. 3. Increase the number and duration of wash steps with TBST.[20] |
| Non-specific Bands | 1. Primary antibody is not specific enough. 2. High antibody concentration. | 1. Use a highly specific, validated phospho-antibody.[20] Run a control where cells are treated with a phosphatase to confirm the specificity of the phospho-band.[20] 2. Reduce the antibody concentration. |
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that drug binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11]
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PIM447 | TargetMol [targetmol.com]
- 4. xcessbio.com [xcessbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 7. scbt.com [scbt.com]
- 8. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Validation & Comparative
PIM447 vs. AZD1208 in Acute Myeloid Leukemia: A Comparative Guide
In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the PIM kinase family have emerged as a promising avenue of investigation. PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that play a crucial role in cell survival, proliferation, and resistance to apoptosis, making them attractive targets for cancer therapy. This guide provides a detailed comparison of two pan-PIM kinase inhibitors, PIM447 (LGH447) and AZD1208, based on available preclinical data in AML models.
Performance and Efficacy
Both PIM447 and AZD1208 have demonstrated potent anti-leukemic activity in a variety of AML cell lines and in vivo models. Their efficacy is often linked to the inhibition of downstream signaling pathways, primarily the mTORC1 pathway, leading to cell cycle arrest and apoptosis.
In Vitro Activity
The cytotoxic effects of PIM447 and AZD1208 have been evaluated across a panel of AML cell lines, revealing varying degrees of sensitivity.
| Inhibitor | Cell Line | IC50/GI50 (µM) | Key Findings |
| PIM447 | HEL 92.1.7 | 0.66 | Highly sensitive, associated with high PIM1 expression.[1] |
| SKNO-1 | 0.202 | Effective in a refractory myeloid leukemia model with KIT mutation.[2] | |
| Kasumi-1 | 1.59 | ||
| AZD1208 | MOLM-16 | ~0.02 | Sensitive cell line.[3] |
| EOL-1 | <1 | Sensitive cell line.[4] | |
| KG-1a | <1 | Sensitive cell line.[4] | |
| Kasumi-3 | <1 | Sensitive cell line.[4] | |
| MV4-11 | <1 | Sensitive cell line.[4] | |
| OCI-M1 | >10 | Intrinsically resistant cell line.[5] | |
| OCI-M2 | >10 | Intrinsically resistant cell line.[5] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of drug potency. Lower values indicate higher potency.
In Vivo Efficacy
Preclinical studies using mouse xenograft models of AML have demonstrated the anti-tumor activity of both inhibitors.
| Inhibitor | AML Model | Dosing | Key Outcomes |
| PIM447 | HEL 92.1.7 Xenograft | 0.5 or 5 mg/kg (oral) | Suppressed tumor growth and extended survival.[1] |
| Molm-13 Xenograft | 2 mg/kg (intraperitoneal) | Diminished AML cells in bone marrow, peripheral blood, and spleen.[6] | |
| KG-1 Xenograft | 30 or 100 mg/kg | Demonstrated in vivo target modulation and single-agent antitumor activity.[7] | |
| AZD1208 | MOLM-16 Xenograft | Not specified | Inhibited tumor growth with a clear pharmacodynamic-pharmacokinetic relationship.[4][8] |
| KG-1a Xenograft | Not specified | Inhibited tumor growth.[4][8] | |
| EOL-1 Xenograft | Not specified | Reduced tumor growth rate, with enhanced effect in combination with BMH-21.[9] |
Mechanism of Action and Signaling Pathways
Both PIM447 and AZD1208 are pan-PIM kinase inhibitors, targeting all three isoforms (PIM1, PIM2, and PIM3). Their primary mechanism of action involves the disruption of key signaling pathways that promote AML cell survival and proliferation.
A central target of PIM kinase inhibition is the mTORC1 signaling pathway. By inhibiting PIM kinases, both drugs lead to a reduction in the phosphorylation of downstream mTORC1 effectors, including p70S6K and 4E-BP1.[1][4][8] This, in turn, suppresses protein synthesis and leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[1][4][8] The increase in the cell cycle inhibitor p27 and cleaved caspase 3 are common downstream effects observed with both inhibitors.[2][4][8]
Furthermore, PIM447 has been shown to impact mitochondrial function, leading to decreased mitochondrial membrane potential, reduced mitochondrial mass, and an increase in mitochondrial reactive oxygen species (ROS).[1][2]
Below is a diagram illustrating the central signaling pathway affected by PIM447 and AZD1208 in AML.
References
- 1. PB1778: PAN-PIM KINASE INHIBITOR PIM447 SHOWS SUPERIOR ANTI-LEUKEMIC EFFECT IN ACUTE ERYTHROID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Paper: PIM447, a Pan-PIM Kinase Inhibitor, in Combination with Venetoclax Exerts a Potent Anti-Tumor Activity in the Bone Marrow Niche [ash.confex.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of PIM447 and SGI-1776 in multiple myeloma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-PIM kinase inhibitors PIM447 (LGK974) and SGI-1776, focusing on their efficacy and mechanisms of action in the context of multiple myeloma. The information is supported by preclinical and clinical data to aid in the evaluation of these therapeutic agents.
Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. The proviral insertion site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as promising therapeutic targets in oncology due to their role in regulating cell proliferation, survival, and drug resistance.[1][2] This guide delves into a comparative analysis of two pan-PIM kinase inhibitors, PIM447 and SGI-1776, which have been investigated for the treatment of multiple myeloma.[1][3]
Biochemical Potency and Cellular Activity
PIM447 demonstrates exceptional biochemical potency against all three PIM kinase isoforms, with Ki values in the low picomolar range.[4] In contrast, SGI-1776 shows potent inhibition of PIM1 but is significantly less active against PIM2 and PIM3.[5] This difference in biochemical profile may translate to varied downstream effects and overall anti-myeloma activity.
| Parameter | PIM447 | SGI-1776 | Reference(s) |
| Target | Pan-PIM Kinase Inhibitor | Pan-PIM Kinase Inhibitor | [4][5] |
| Ki (PIM1) | 6 pM | 7 nM | [4][5] |
| Ki (PIM2) | 18 pM | 363 nM | [4][5] |
| Ki (PIM3) | 9 pM | 69 nM | [4][5] |
| IC50 (KMS-11 cells) | 0.17 µM | Not Available | [6] |
| Cytotoxicity in U266 cells (3µM, 72h) | Not specified | ~60% cell death | [7] |
| Cytotoxicity in MM.1S cells (3µM, 72h) | Not specified | 20-30% cell death | [7] |
Mechanism of Action: A Tale of Two Pathways
While both PIM447 and SGI-1776 target PIM kinases, their downstream effects on multiple myeloma cells appear to diverge, highlighting different primary mechanisms of action.
PIM447 exerts its anti-myeloma effects through a multi-pronged approach. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis.[1][3] This is achieved by decreasing the levels of phospho-Bad (Ser112) and the proto-oncogene c-Myc.[1][9] Furthermore, PIM447 effectively inhibits the mTORC1 pathway, a key regulator of cell growth and proliferation.[1][3]
SGI-1776 , on the other hand, demonstrates limited induction of apoptosis in multiple myeloma cell lines.[7] Its primary cytotoxic mechanism appears to be the induction of autophagy and the inhibition of protein translation, evidenced by the reduced phosphorylation of 4E-BP1 and p70S6K.[3][7] Unlike PIM447, SGI-1776 does not significantly affect the cell cycle profile of myeloma cells.[7]
Clinical Development and Safety Profile
PIM447 has progressed to clinical trials in patients with relapsed and/or refractory multiple myeloma.[10][11] Phase I studies have established a tolerable safety profile and demonstrated single-agent anti-myeloma activity, with a disease control rate of 72.2% and an overall response rate of 8.9% in one study.[12] The most common treatment-related adverse events were hematologic.[10]
The clinical development of SGI-1776, however, was discontinued (B1498344) due to cardiac toxicity, specifically QTc prolongation, which was identified in a phase 1 study.[13] This has limited its further investigation as a therapeutic agent for multiple myeloma.
Experimental Protocols
Cell Viability Assay (MTT)
-
Myeloma cell lines were seeded in 96-well plates.[1]
-
Cells were treated with increasing concentrations of PIM447 or SGI-1776 for 24, 48, and 72 hours.[1][7]
-
Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.[1]
-
The formazan crystals were dissolved, and the absorbance was measured using a microplate reader to determine cell viability.[1]
-
IC50 values were calculated using appropriate software.[1]
Apoptosis Assay (Annexin V Staining)
-
Myeloma cells were treated with the inhibitors for the indicated times.[1]
-
Cells were harvested, washed, and resuspended in Annexin V binding buffer.[1]
-
Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cells.[7]
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[1]
Western Blotting
-
Cells were lysed in RIPA buffer, and protein concentration was determined.[4]
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[4]
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PIM kinases, p-Bad, c-Myc, p-4E-BP1, p-p70S6K).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Conclusion
In the comparison between PIM447 and SGI-1776 for the treatment of multiple myeloma, PIM447 emerges as a more promising candidate. Its superior biochemical potency, multi-faceted mechanism of action involving apoptosis induction and mTORC1 pathway inhibition, and progression through clinical trials with a manageable safety profile position it as a viable therapeutic strategy. In contrast, the clinical development of SGI-1776 was halted due to safety concerns, and its preclinical data in multiple myeloma suggests a more limited and distinct mechanism of action compared to PIM447. Future research and clinical trials will further delineate the role of PIM447, potentially in combination with other standard-of-care agents, in the management of multiple myeloma.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Study of Oral LGH447 in Patients With Relapsed and/or Refractory Multiple Myeloma [clin.larvol.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. astx.com [astx.com]
PIM447 and Bortezomib: A Synergistic Combination Against Multiple Myeloma
A Comparison Guide for Researchers and Drug Development Professionals
The combination of the pan-PIM kinase inhibitor, PIM447, and the proteasome inhibitor, bortezomib (B1684674), has demonstrated a potent synergistic cytotoxic effect against multiple myeloma (MM) cells in preclinical studies. This guide provides an objective comparison of this combination's performance with supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Quantitative Data Summary
The synergistic potential of PIM447 and bortezomib, often in conjunction with dexamethasone, has been rigorously evaluated. The combination index (CI), a quantitative measure of drug interaction, reveals a very strong synergy. A CI value significantly less than 1 indicates a synergistic effect.
| Cell Line | Drug Combination | Treatment Duration | Combination Index (CI) | Outcome | Reference |
| MM1S | PIM447 + Bortezomib + Dexamethasone | 48 hours | 0.002 | Very Strong Synergy | [1][2] |
| RPMI-8226 | PIM447 + Bortezomib + Dexamethasone | 48 hours | Synergistic | Strong Synergy | [2] |
Table 1: Synergistic Effect of PIM447 and Bortezomib Combination.
The combination of PIM447 and bortezomib leads to a significant reduction in MM cell viability compared to either agent alone. The following table, with data estimated from published dose-response curves, illustrates this enhanced cytotoxicity in the MM1S cell line.
| Treatment | Concentration Range (PIM447) | Concentration Range (Bortezomib) | Concentration (Dexamethasone) | Approximate Cell Viability (%) |
| PIM447 | 10 - 1000 nM | - | - | 100% - 40% |
| Bortezomib | - | 1 - 10 nM | - | 100% - 60% |
| PIM447 + Bortezomib + Dexamethasone | 10 - 1000 nM | 1 - 10 nM | 5 nM | Significantly < 20% |
Table 2: Comparative Cell Viability in MM1S Cells (48h Treatment).
Mechanism of Synergistic Action
The profound synergy between PIM447 and bortezomib stems from their complementary mechanisms of action, targeting key survival pathways in multiple myeloma cells. PIM447, a pan-PIM kinase inhibitor, effectively downregulates critical pro-survival signals, while bortezomib induces proteotoxic stress by inhibiting the proteasome.
Signaling Pathway Alterations
The combination therapy leads to significant alterations in signaling pathways that control apoptosis and cell proliferation.[1][2]
-
Inhibition of PIM Kinase: PIM447 directly inhibits the serine/threonine kinase activity of all three PIM isoforms (PIM1, PIM2, and PIM3).
-
Downregulation of Pro-Survival Factors: This inhibition leads to a decrease in the phosphorylation of the pro-apoptotic protein Bad at serine 112 (p-Bad Ser112). Dephosphorylated Bad is active and promotes apoptosis.
-
Reduction of c-Myc Levels: The treatment also results in a marked decrease in the expression of the oncoprotein c-Myc, a key driver of proliferation and cell growth in MM.
-
mTORC1 Pathway Inhibition: PIM447 has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[1]
-
Proteasome Inhibition: Bortezomib blocks the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and unfolded protein response (UPR), which ultimately triggers apoptosis.
The concurrent blockade of these pathways by PIM447 and bortezomib creates a scenario where cancer cells are deprived of essential survival signals while simultaneously being overwhelmed by proteotoxic stress, leading to a synergistic induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the PIM447 and bortezomib synergy.
Cell Viability Assay (MTT Assay)
-
Cell Lines: MM1S and RPMI-8226 multiple myeloma cells.
-
Seeding Density: Cells are seeded in 96-well plates at a density of 2 x 104 cells/well.
-
Drug Treatment: Cells are treated with a range of concentrations of PIM447, bortezomib, and dexamethasone, both as single agents and in combination, for 48 hours.
-
MTT Reagent: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: Plates are incubated for 4 hours at 37°C.
-
Solubilization: The formazan (B1609692) crystals are dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin-V Staining)
-
Cell Treatment: MM cells are treated with PIM447 and/or bortezomib at predetermined concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is determined for each treatment condition.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-Bad (Ser112), c-Myc, and loading controls (e.g., α-tubulin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using image analysis software to quantify the relative protein expression levels.
Comparison with Other Bortezomib Combinations
Bortezomib is a cornerstone of multiple myeloma therapy and has been extensively studied in combination with various other agents. The synergistic effect observed with PIM447 is notably strong, even when compared to other successful combinations.
| Combination Partner | Class | Mechanism of Synergy with Bortezomib | Reported Synergy |
| PIM447 | Pan-PIM Kinase Inhibitor | Inhibition of PIM kinase, downregulation of p-Bad and c-Myc, mTORC1 inhibition | Very Strong (CI = 0.002) |
| Lenalidomide | Immunomodulatory Drug (IMiD) | Multiple effects including enhanced immune response and direct anti-proliferative effects | Synergistic |
| Panobinostat | Pan-HDAC Inhibitor | Disruption of protein degradation pathways (aggresome formation) | Synergistic |
| Doxorubicin | Anthracycline Chemotherapy | DNA damage and topoisomerase II inhibition | Synergistic |
Table 3: Comparison of Bortezomib Combinations in Multiple Myeloma.
Conclusion
The combination of the pan-PIM kinase inhibitor PIM447 and the proteasome inhibitor bortezomib represents a highly synergistic and promising therapeutic strategy for multiple myeloma. The robust preclinical data, characterized by a very low combination index, demonstrates a significant enhancement of cytotoxic activity compared to either agent alone. The mechanism of this synergy lies in the multi-pronged attack on key cancer cell survival pathways, including the inhibition of PIM kinase-mediated pro-survival signaling and the induction of proteotoxic stress. The detailed experimental protocols provided herein offer a framework for the further investigation and validation of this and other combination therapies. The potent synergy of PIM447 with bortezomib positions this combination as a compelling candidate for clinical development in the treatment of multiple myeloma.
References
PIM447 in Combination with Lenalidomide and Dexamethasone: A Comparative Guide for Multiple Myeloma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel pan-PIM kinase inhibitor, PIM447, in combination with lenalidomide (B1683929) and dexamethasone (B1670325), against established therapeutic alternatives for relapsed/refractory multiple myeloma (RRMM). The content is based on available preclinical and clinical data, with a focus on presenting objective performance metrics, detailed experimental methodologies, and the underlying mechanisms of action.
Executive Summary
Preclinical evidence strongly suggests that the combination of PIM447 with lenalidomide and dexamethasone exhibits significant synergistic antitumor activity in multiple myeloma.[1][2] This triple combination targets multiple oncogenic pathways, leading to enhanced cell cycle arrest and apoptosis of myeloma cells. While clinical data for the specific triple combination is not yet available, the single-agent activity of PIM447 has been established in a Phase I clinical trial, demonstrating a manageable safety profile and preliminary efficacy in heavily pretreated RRMM patients.[3][4] This guide compares the preclinical profile of the PIM447 combination with the clinical outcomes of standard-of-care regimens for RRMM, including lenalidomide plus dexamethasone, bortezomib (B1684674) plus dexamethasone, and pomalidomide (B1683931) plus dexamethasone.
Comparative Efficacy and Safety
To provide a clear comparison, the following tables summarize the clinical trial outcomes for established RRMM treatments. This data serves as a benchmark against which the preclinical synergy and potential future clinical performance of the PIM447 combination can be evaluated.
Table 1: Efficacy of Standard-of-Care Regimens in Relapsed/Refractory Multiple Myeloma
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Clinical Trial Identifier(s) |
| Lenalidomide + Dexamethasone | 50% - 64%[5] | 7.7 - 9.5 months[4][6] | ~30 months[6] | MM-009, MM-010, NCT00378209 |
| Bortezomib + Dexamethasone | 55% - 66%[7][8] | 8.7 - 9.5 months[7][8] | 22 months[7] | APEX, MMY-3021 |
| Pomalidomide + Dexamethasone | 33%[1] | 4.2 months[1] | 16.5 months[1] | NCT00833833 |
| Pomalidomide Triplet Regimens | 66%[3][9] | 8.29 months[3][9] | 19.43 months[3][9] | Multiple trials (Systematic Review) |
| Lenalidomide + Bortezomib + Dexamethasone | 64%[6][10] | 9.5 months[6][10] | 30 months[6][10] | NCT00378209 |
Table 2: Safety Profile of Standard-of-Care Regimens (Grade 3/4 Adverse Events)
| Treatment Regimen | Neutropenia | Thrombocytopenia | Anemia | Peripheral Neuropathy | Deep Vein Thrombosis/Pulmonary Embolism |
| Lenalidomide + Dexamethasone | Increased incidence[5] | Increased incidence[5] | - | - | - |
| Bortezomib + Dexamethasone | - | 17%[8] | 10%[8] | 21% (Grade 3)[7] | - |
| Pomalidomide + Dexamethasone | 41%[1] | - | - | 0%[1] | - |
| Pomalidomide Triplet Regimens | 41%[3][9] | - | 20%[3][9] | - | - |
| Lenalidomide + Bortezomib + Dexamethasone | 30%[6][10] | 22%[6][10] | - | 53% (sensory, all grades)[6][10] | - |
Mechanism of Action and Signaling Pathways
The synergistic effect of PIM447 in combination with lenalidomide and dexamethasone stems from their complementary mechanisms of action, targeting key survival and proliferation pathways in multiple myeloma cells.
PIM447: A Pan-PIM Kinase Inhibitor
PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that are overexpressed in multiple myeloma and play a crucial role in cell survival, proliferation, and drug resistance.[1][7][11] PIM447 is a potent pan-PIM kinase inhibitor.[1][2] Its mechanism of action involves:
-
Induction of Apoptosis: PIM447 promotes apoptosis by decreasing the phosphorylation of the pro-apoptotic protein BAD and reducing the levels of the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: It causes cell cycle disruption by increasing the percentage of cells in the G0-G1 phase.[1]
-
Inhibition of mTORC1 Pathway: PIM447 inhibits the mTORC1 pathway, a central regulator of cell growth and protein synthesis, by reducing the phosphorylation of its downstream targets 4E-BP1 and S6 ribosomal protein.[1]
-
Reduction of c-Myc Levels: The combination leads to a decrease in the levels and stability of the c-Myc oncoprotein.[1]
Lenalidomide: An Immunomodulatory Agent
Lenalidomide exerts its anti-myeloma effects through multiple mechanisms, including direct cytotoxicity and immunomodulation.[4][10][12][13] Key actions include:
-
Direct Anti-Tumor Effects: Lenalidomide induces cell cycle arrest and apoptosis in myeloma cells.[4][12]
-
Immunomodulation: It enhances the activity of T cells and Natural Killer (NK) cells, leading to increased tumor cell lysis.[6][13] It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][12][13]
-
Anti-angiogenesis: Lenalidomide inhibits the formation of new blood vessels, which are essential for tumor growth.[12]
Dexamethasone: A Corticosteroid
Dexamethasone is a potent corticosteroid that induces apoptosis in myeloma cells.[3][5][14][15][16] Its mechanisms include:
-
Induction of Apoptosis: Dexamethasone triggers apoptosis through the intrinsic mitochondrial pathway.[14][16]
-
Inhibition of NF-κB: It can inhibit the pro-survival NF-κB signaling pathway.[3]
-
Modulation of Gene Expression: Dexamethasone binds to the glucocorticoid receptor, leading to the transactivation and transrepression of various genes involved in cell survival and apoptosis.[5][14][16]
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of the PIM447, lenalidomide, and dexamethasone combination.
Cell Viability and Synergy Analysis
-
Cell Lines: A panel of human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, NCI-H929, OPM-2) were used.
-
Treatment: Cells were treated with increasing concentrations of PIM447, lenalidomide, and dexamethasone, both as single agents and in combination, for 48 to 72 hours.
-
Assay: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Synergy Calculation: The combination index (CI) was calculated using the Chou-Talalay method with CalcuSyn software. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The preclinical studies reported a strong synergistic effect with CI values well below 1.[1][2]
Apoptosis Assay
-
Method: Apoptosis was quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Procedure: Cells were treated with the drug combinations for 24 to 48 hours, then harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol (e.g., BD Biosciences).
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) was determined using a flow cytometer.
Western Blot Analysis
-
Purpose: To investigate the effect of the drug combination on the expression and phosphorylation of key proteins in signaling pathways.
-
Procedure:
-
Cell Lysis: Treated and untreated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., phospho-BAD, c-Myc, phospho-S6, total S6, etc.), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion and Future Directions
The preclinical data strongly support the rationale for combining PIM447 with lenalidomide and dexamethasone in multiple myeloma. The observed synergy and the multi-targeted mechanism of action suggest that this combination has the potential to overcome drug resistance and improve patient outcomes. Future clinical trials are warranted to validate these preclinical findings and to establish the efficacy and safety of this triple combination in patients with relapsed/refractory multiple myeloma. The data presented in this guide provides a solid foundation for the design of such trials and for further research into the role of PIM kinase inhibition in the treatment of this challenging disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [lenus.ie]
- 12. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Dexamethasone-induced cell death is restricted to specific molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
PIM447 and Pomalidomide: A Synergistic Combination Against Multiple Myeloma
A Comparative Guide for Researchers and Drug Development Professionals on the Synergistic Interaction and Mechanism of PIM447 and Pomalidomide (B1683931)
The combination of the pan-PIM kinase inhibitor, PIM447, and the immunomodulatory agent, pomalidomide, represents a promising therapeutic strategy for multiple myeloma. This guide provides a comprehensive overview of their synergistic interaction, supported by experimental data, detailed protocols, and mechanistic visualizations to inform further research and development.
Quantitative Analysis of Synergy
The synergistic effect of PIM447 and pomalidomide, often in combination with dexamethasone (B1670325), has been demonstrated across various multiple myeloma cell lines. The combination index (CI), a quantitative measure of drug interaction, consistently indicates strong synergy (CI < 1).
| Cell Line | Drug Combination | Combination Index (CI) Range | Reference |
| MM1S | PIM447 + Pomalidomide + Dexamethasone | CI = 0.077 (at 50% fraction affected) | [1][2][3][4] |
| RPMI-8226 | PIM447 + Pomalidomide + Dexamethasone | Strong Synergy (CI < 1) | [3][5] |
| NCI-H929 | PIM447 + Pomalidomide + Dexamethasone | 0.097–0.148 | [5] |
| OPM-2 | PIM447 + Pomalidomide + Dexamethasone | 0.004–0.261 | [5] |
| JJN3 | PIM447 + Pomalidomide + Dexamethasone | 0.234-0.579 | [5] |
Mechanism of Synergistic Interaction
The potent synergy between PIM447 and pomalidomide stems from their convergent inhibition of key oncogenic pathways in multiple myeloma.
PIM447 , a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), primarily exerts its anti-myeloma effects by:
-
Reducing the levels of the anti-apoptotic protein phospho-Bad (Ser112) and the oncogenic transcription factor c-Myc.[1][2][3][4]
Pomalidomide , an immunomodulatory drug, functions by:
-
Binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[6][7][8]
-
This binding leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7][8]
-
The degradation of Ikaros and Aiolos results in the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc.[6][9]
The combination of PIM447 and pomalidomide leads to a more profound and synergistic reduction in c-Myc levels and a convergent inhibition of the mTORC1 pathway.[10] This dual targeting disrupts protein translation, leading to cell cycle arrest and apoptosis in multiple myeloma cells.[10]
Visualizing the Mechanism and Workflow
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Synergistic mechanism of PIM447 and pomalidomide.
Caption: General experimental workflow for synergy assessment.
Caption: Logical flow of the synergistic anti-myeloma effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed multiple myeloma cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a range of concentrations of PIM447, pomalidomide, and their combination for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the drug combination for 24-48 hours. Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., c-Myc, phospho-mTOR, cleaved PARP, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide (CC4047) plus low dose dexamethasone (Pom/dex) is active and well tolerated in lenalidomide refractory multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pomalidomide in combination with dexamethasone results in synergistic anti-tumour responses in pre-clinical models of lenalidomide-resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating PIM Kinase Inhibition: A Comparative Guide for Therapeutic Strategy in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PIM kinase inhibitors as a therapeutic strategy in multiple myeloma (MM). It objectively evaluates their performance against alternative treatments, supported by experimental data, to inform preclinical and clinical research decisions.
Introduction to PIM Kinases in Multiple Myeloma
Proviral insertion site for Moloney murine leukemia virus (PIM) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] In multiple myeloma, the overexpression of PIM kinases, particularly PIM2, is a common feature and is associated with the pathogenesis and progression of the disease.[2][3][4] These kinases are downstream effectors of various signaling pathways, including the JAK/STAT and NF-κB pathways, which are frequently activated in MM.[1] The upregulation of PIM kinases in the bone marrow microenvironment contributes to MM cell survival, proliferation, and the development of drug resistance.[1][2]
The central role of PIM kinases in MM biology has made them an attractive therapeutic target. Inhibition of PIM kinases has been shown to disrupt key cellular processes that drive myeloma, leading to cell cycle arrest and apoptosis.[4] This has prompted the development of several small molecule inhibitors targeting this kinase family.
PIM Kinase Signaling Pathway in Multiple Myeloma
The signaling cascade initiated by growth factors and cytokines in the bone marrow microenvironment leads to the activation of transcription factors like STAT3 and NF-κB. These factors then drive the expression of PIM kinases. Once expressed, PIM kinases phosphorylate a multitude of downstream substrates, thereby promoting cell cycle progression and inhibiting apoptosis. Key substrates include proteins involved in cell cycle regulation (e.g., p21, p27) and apoptosis (e.g., BAD).[1]
Caption: PIM kinase signaling in multiple myeloma promotes cell survival and proliferation.
Comparative Efficacy of PIM Kinase Inhibitors
Several PIM kinase inhibitors have been evaluated in preclinical models of multiple myeloma, demonstrating varying degrees of efficacy. The following tables summarize the in vitro and in vivo activities of prominent PIM kinase inhibitors.
In Vitro Activity of PIM Kinase Inhibitors in MM Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of various PIM kinase inhibitors against a panel of human multiple myeloma cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| JP11646 | MM1.S | 16 - 222 (LC50) | [2] |
| U266 | 16 - 222 (LC50) | [2] | |
| AZD1208 | KMS-12BM | 1000 | [5] |
| SGI-1776 | Pim-1 | 7 | [6] |
| Pim-2 | 363 | [6] | |
| Pim-3 | 69 | [6] | |
| Compound I | Pim-1 | 0.4 | [7] |
| Pim-2 | 0.7 | [7] | |
| Compound II | Pim-1 | 0.1 | [7] |
| Pim-2 | 0.1 | [7] |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.
In Vitro Apoptosis Induction by PIM Kinase Inhibitors
The induction of apoptosis is a key mechanism of action for many anti-cancer agents. The following data highlights the pro-apoptotic effects of PIM kinase inhibitors in MM cell lines.
| Inhibitor | Cell Line | Treatment | Apoptosis Induction | Reference |
| SGI-1776 | U266 | 3 µM for 72h | ~60% cell death | [6] |
| MM.1S | 3 µM for 72h | 20-30% cell death | [6] | |
| PIM447 | MM1S, NCI-H929, RPMI-8226 | 0.1–10 μmol/L for 24-48h | Dose-dependent increase | [4] |
| SMI-16a | OPM2, U266, MM1.S | Dose-dependent | Increased apoptosis | [8] |
| AZD1208 | KMS-12BM | 2µM for 24h | Increased PARP cleavage | [5] |
In Vivo Efficacy of PIM Kinase Inhibitors in MM Xenograft Models
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of novel therapeutic agents. The data below summarizes the efficacy of PIM kinase inhibitors in mouse models of multiple myeloma.
| Inhibitor | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| JP11646 | Xenogeneic myeloma murine models | Not specified | Significant reduction in tumor burden and increased median survival | [3][9] |
| Compound I | KMS-12-BM | 50 mg/kg BID | 23% tumor regression | [7] |
| KMS-12-BM | 100 mg/kg QD | Tumor stasis | [7] | |
| Compound II | KMS-12-BM | 100 mg/kg QD | 33% tumor regression | [7] |
| KMS-12-BM | 50 mg/kg QD | Tumor stasis | [7] | |
| PIM447 | Disseminated murine model of human myeloma | Not specified | Significant reduction in tumor burden and prevention of tumor-associated bone loss | [4][10] |
Comparison with Other MM Therapies
PIM kinase inhibitors offer a distinct mechanism of action compared to established multiple myeloma therapies such as proteasome inhibitors (e.g., bortezomib) and immunomodulatory drugs (IMiDs; e.g., lenalidomide).
Caption: PIM inhibitors target distinct pathways from standard MM therapies, suggesting synergistic potential.
Preclinical studies have demonstrated strong synergistic effects when PIM kinase inhibitors are combined with standard-of-care agents. For instance, the pan-PIM inhibitor PIM447 shows significant synergy with bortezomib (B1684674) and dexamethasone, as well as with lenalidomide (B1683929) and dexamethasone.[4][10] Combination therapy of SGI-1776 with lenalidomide also resulted in near-total inhibition of myeloma cells in a xenograft model.[11]
Clinical Evaluation of PIM Kinase Inhibitors
The pan-PIM kinase inhibitor PIM447 (LGH447) has been evaluated in a first-in-human Phase I clinical trial in patients with relapsed and/or refractory multiple myeloma.
| Clinical Trial | Drug | Phase | Key Findings | Reference |
| NCT01456689 | PIM447 (LGH447) | I | MTD: 500 mg q.d.; RD: 300 mg q.d.Overall Response Rate (ORR): 8.9%Clinical Benefit Rate (CBR): 25.3%Disease Control Rate (DCR): 72.2%Median Progression-Free Survival (PFS) at RD: 10.9 months | [12] |
| NCT02160951 (Japanese patients) | PIM447 | I | ORR: 15.4%DCR: 69.2%CBR: 23.1% | [13] |
These early clinical data demonstrate that PIM447 has single-agent anti-myeloma activity and a manageable safety profile in a heavily pretreated patient population, providing proof-of-concept for PIM kinase inhibition as a therapeutic strategy in MM.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used in the evaluation of PIM kinase inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well.[14]
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the PIM kinase inhibitor.[14] Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[14]
-
MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[14]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[14]
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat MM cells with the PIM kinase inhibitor at the desired concentrations and time points.
-
Cell Collection: Harvest the cells by centrifugation.[15]
-
Washing: Wash the cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[16]
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of PIM kinase inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject human multiple myeloma cells (e.g., H929, KMS-12-BM) into the flank of immunodeficient mice (e.g., NOD/SCID).[17][18]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[18] Administer the PIM kinase inhibitor and vehicle control according to the specified dosing schedule.[18]
-
Monitoring: Monitor tumor volume and body weight regularly.[18]
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow for PIM Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PIM kinase inhibitor.
Caption: A stepwise approach to evaluating PIM kinase inhibitors from in vitro screening to in vivo efficacy.
Conclusion
The inhibition of PIM kinases represents a promising therapeutic strategy for the treatment of multiple myeloma. Preclinical data consistently demonstrate the potent anti-myeloma activity of PIM kinase inhibitors, both as single agents and in combination with existing therapies. The initial clinical data for PIM447 provides important validation for this approach. Further clinical investigation, particularly in combination settings, is warranted to fully elucidate the therapeutic potential of PIM kinase inhibition in improving outcomes for patients with multiple myeloma.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
PIM447 Demonstrates Potent Synergy with Standard-of-Care Drugs in Multiple Myeloma
A comprehensive analysis of preclinical data reveals that the pan-PIM kinase inhibitor, PIM447, exhibits strong synergistic effects when combined with current standard-of-care therapies for multiple myeloma. This guide provides a detailed overview of the combination index (CI) data, the experimental protocols used to determine these values, and the underlying molecular pathways, offering valuable insights for researchers and drug development professionals.
PIM447, a novel oral inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3), has shown significant anti-myeloma activity in preclinical models. Studies have demonstrated that its efficacy is substantially enhanced when used in combination with established treatments, leading to potent synergistic cytotoxicity against myeloma cells.[1][2][3][4][5] This synergy is critical in a therapeutic landscape that increasingly relies on combination regimens to improve patient outcomes and overcome drug resistance.
Combination Index Data with Standard-of-Care Drugs
The synergy between PIM447 and standard-of-care drugs has been quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI).[6][7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6][7][8]
Experimental data from studies on multiple myeloma cell lines demonstrate that PIM447 consistently displays strong synergy (CI < 1) with several widely used therapeutic agents.
| Combination | Cell Line(s) | Combination Index (CI) Range | Interpretation |
| PIM447 + Bortezomib + Dexamethasone (B1670325) | MM1S | 0.002 | Very Strong Synergy |
| PIM447 + Lenalidomide + Dexamethasone | MM1S | 0.065 | Very Strong Synergy |
| PIM447 + Pomalidomide (B1683931) + Dexamethasone | MM1S, RPMI-8226 | < 0.3 | Strong Synergy |
| PIM447 + Pomalidomide + Dexamethasone | NCI-H929 | 0.097–0.148 | Synergistic |
| PIM447 + Pomalidomide + Dexamethasone | OPM-2 | 0.004–0.261 | Synergistic |
| PIM447 + Pomalidomide + Dexamethasone | JJN3 | 0.234-0.579 | Synergistic |
Experimental Protocols
The determination of the combination index values is based on a standardized experimental workflow designed to assess the effect of drug combinations on cell viability.
Cell Lines and Culture
Multiple myeloma cell lines, including MM1S, RPMI-8226, NCI-H929, OPM-2, and JJN3, were utilized in these studies.[3] Cells were cultured in standard media and conditions appropriate for each cell line.
Drug Treatment and Dose-Response Analysis
Cells were treated with increasing doses of PIM447 and the respective standard-of-care drugs (bortezomib, lenalidomide, pomalidomide, with dexamethasone) both as single agents and in combination.[2][3] The drug combinations were typically administered at a constant ratio. The duration of treatment ranged from 48 to 72 hours.[2][5]
Cell Viability Assay
Following drug treatment, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Combination Index Calculation
The dose-response data from the MTT assays were analyzed using Calcusyn software.[2][4] This software is based on the Chou-Talalay method to calculate the Combination Index (CI), which provides a quantitative measure of the interaction between the drugs.[7][8]
Experimental Workflow for Combination Index Determination
Caption: Experimental workflow for determining the combination index.
Underlying Signaling Pathways
The synergistic effect of PIM447 with standard-of-care drugs is rooted in its mechanism of action, which involves the inhibition of PIM kinases and the subsequent downstream signaling pathways that are crucial for myeloma cell survival and proliferation.
PIM kinases are serine/threonine kinases that regulate several key cellular processes. PIM447, as a pan-PIM inhibitor, blocks the activity of all three PIM isoforms. This inhibition leads to a reduction in the phosphorylation of downstream targets, including BAD (a pro-apoptotic protein) and components of the mTORC1 signaling pathway.[1][2][4][5] The dephosphorylation of BAD promotes apoptosis.
Furthermore, PIM kinase inhibition by PIM447 leads to a decrease in the levels of the oncoprotein c-Myc, a critical transcription factor for cell growth and proliferation.[1][2][4][5] The combination of PIM447 with other agents that also impact these or complementary survival pathways results in a potent, multi-pronged attack on myeloma cells, leading to the observed synergistic cytotoxicity. Specifically, the combination of PIM447 with pomalidomide and dexamethasone has been shown to inhibit protein translation through the convergent inhibition of c-Myc and mTORC1.[3][9]
Caption: PIM447 signaling pathway inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Translation Inhibition is Involved in the Activity of the Pan-PIM Kinase Inhibitor PIM447 in Combination with Pomalidomide-Dexamethasone in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
PIM447: A Promising Strategy to Overcome Bortezomib Resistance in Multiple Myeloma
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to the proteasome inhibitor bortezomib (B1684674) remains a significant clinical challenge in the treatment of multiple myeloma. A growing body of evidence points to the PIM kinase family as a key mediator of survival and drug resistance pathways in myeloma cells. This guide provides a comprehensive comparison of the pan-PIM kinase inhibitor PIM447 with other therapeutic alternatives for overcoming bortezomib resistance, supported by experimental data and detailed methodologies.
PIM447: Mechanism of Action and Preclinical Efficacy
PIM kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in multiple myeloma and play a crucial role in cell survival, proliferation, and drug resistance.[1][2][3][4][5] PIM447 is a potent, orally bioavailable pan-PIM kinase inhibitor that has demonstrated significant anti-myeloma activity in preclinical studies.[2][6][7][8]
PIM447 circumvents bortezomib resistance through a multi-faceted mechanism that includes:
-
Induction of Apoptosis: PIM447 induces apoptosis in myeloma cells by decreasing the phosphorylation of the pro-apoptotic protein Bad at Ser112 and reducing the levels of the anti-apoptotic protein c-Myc.[2][6][8]
-
Cell Cycle Arrest: The inhibitor causes cell cycle disruption, leading to an accumulation of cells in the G1 phase.[3]
-
Inhibition of the mTORC1 Pathway: PIM447 inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][3][6][8]
-
Overcoming Microenvironment-Mediated Resistance: PIM447 has been shown to overcome the protective effects conferred by bone marrow stromal cells (BMSCs) and osteoclasts, which are known to contribute to drug resistance.[2][3][8]
Comparative Performance of PIM447 and Alternatives
The following tables summarize the in vitro efficacy of PIM447 in comparison to other PIM kinase inhibitors and alternative strategies for overcoming bortezomib resistance.
| Table 1: In Vitro Cytotoxicity of PIM447 in Multiple Myeloma Cell Lines | |
| Cell Line | PIM447 IC50 (µM) at 48h |
| MM1S (Bortezomib-sensitive) | 0.2 - 3.3 |
| MM1R (Bortezomib-resistant) | 0.2 - 3.3 |
| RPMI-8226 | 0.2 - 3.3 |
| NCI-H929 | 0.2 - 3.3 |
| OPM-2 | >7 |
| RPMI-LR5 (Bortezomib-resistant) | >7 |
| Table 2: Synergistic Activity of PIM447 with Standard-of-Care Agents | |
| Combination | Combination Index (CI) |
| PIM447 + Bortezomib + Dexamethasone | 0.002 |
| PIM447 + Lenalidomide + Dexamethasone | 0.065 |
| PIM447 + Pomalidomide + Dexamethasone | 0.077 |
A CI value < 1 indicates synergy. Data from[2][6][7].
| Table 3: Comparison of PIM447 with Alternative Strategies in Bortezomib-Resistant Models | ||
| Compound | Target | Reported Activity in Bortezomib-Resistant Models |
| PIM447 | Pan-PIM Kinase | Overcomes resistance conferred by stromal cells and demonstrates strong synergy with bortezomib.[2][3][8] |
| TAK-243 | E1 ubiquitin-activating enzyme (UAE) | Potently suppresses myeloma cell growth and overcomes bortezomib resistance in cell line models. Active against primary cells from relapsed/refractory patients.[1] |
| CB-5083 | p97 | Decreases viability in multiple myeloma cell lines, including those with proteasome inhibitor resistance.[9][10] Shows synergistic activity with bortezomib.[11] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of PIM447 and alternative compounds on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (bortezomib-sensitive and -resistant)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
PIM447 and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][13][14][15][16]
Conclusion
PIM447 represents a promising therapeutic strategy for overcoming bortezomib resistance in multiple myeloma. Its ability to induce apoptosis, arrest the cell cycle, and inhibit the mTORC1 pathway, coupled with its strong synergistic effects with standard-of-care agents, positions it as a valuable candidate for further clinical investigation. While alternative strategies targeting the ubiquitin-proteasome system upstream of the proteasome, such as TAK-243 and CB-5083, also show promise in preclinical models, further head-to-head comparative studies are warranted to fully elucidate the most effective approaches for patients with bortezomib-resistant multiple myeloma. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and advance the development of novel therapies for this challenging disease.
References
- 1. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PIM Kinases in Multiple Myeloma [mdpi.com]
- 4. PIM Kinases in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
PIM447 Demonstrates Potent Anti-Myeloma Efficacy in Preclinical Models, Synergizing with Standard Therapies
For Immediate Release:
Shanghai, China – December 9, 2025 – New preclinical research findings highlight the significant therapeutic potential of PIM447, a pan-PIM kinase inhibitor, in the treatment of relapsed/refractory multiple myeloma. The studies demonstrate that PIM447 is cytotoxic to myeloma cells, induces cell cycle arrest and apoptosis, and acts synergistically with current standard-of-care treatments, offering a promising new avenue for patients with limited therapeutic options.
Multiple myeloma, a malignancy of plasma cells, remains a largely incurable disease, with most patients eventually relapsing and developing resistance to existing therapies. The PIM kinase family of serine/threonine kinases has emerged as a key therapeutic target in oncology, with PIM2 being highly overexpressed in multiple myeloma cells. PIM447 is a potent and selective pan-PIM kinase inhibitor that has shown promising preclinical activity.
In Vitro Efficacy of PIM447
PIM447 has demonstrated significant cytotoxic effects across a range of multiple myeloma cell lines. As detailed in the table below, the half-maximal inhibitory concentration (IC50) values at 48 hours of treatment show sensitivity in cell lines such as MM1S, MM1R, and RPMI-8226, while others like OPM-2 and RPMI-LR5 were less sensitive.
| Cell Line | IC50 (µM) at 48 hours | Sensitivity |
| MM1S | 0.2 - 3.3 | Sensitive |
| MM1R | 0.2 - 3.3 | Sensitive |
| RPMI-8226 | 0.2 - 3.3 | Sensitive |
| MM144 | 0.2 - 3.3 | Sensitive |
| U266 | 0.2 - 3.3 | Sensitive |
| NCI-H929 | 0.2 - 3.3 | Sensitive |
| OPM-2 | >7 | Less Sensitive |
| RPMI-LR5 | >7 | Less Sensitive |
| U266-Dox4 | >7 | Less Sensitive |
| U266-LR7 | >7 | Less Sensitive |
| Table 1: In Vitro Cytotoxicity of PIM447 in Multiple Myeloma Cell Lines |
Synergistic Effects with Standard-of-Care Agents
A key finding from the preclinical studies is the strong synergistic effect of PIM447 when combined with established anti-myeloma drugs. Combination index (CI) values, a measure of drug interaction, revealed significant synergy with bortezomib, lenalidomide, and pomalidomide, all in combination with dexamethasone. A CI value of less than 1 indicates a synergistic effect.
| Combination | Cell Line | Combination Index (CI) |
| PIM447 + Bortezomib + Dexamethasone | MM1S | 0.002 |
| PIM447 + Lenalidomide + Dexamethasone | MM1S | 0.065 |
| PIM447 + Pomalidomide + Dexamethasone | MM1S | 0.077 |
| PIM447 + Pomalidomide + Dexamethasone | NCI-H929 | 0.097–0.148 |
| PIM447 + Pomalidomide + Dexamethasone | OPM-2 | 0.004–0.261 |
| PIM447 + Pomalidomide + Dexamethasone | JJN3 | 0.234-0.579 |
| Table 2: Synergistic Activity of PIM447 with Standard Therapies |
Mechanism of Action: Targeting Key Survival Pathways
PIM447 exerts its anti-myeloma effects through the disruption of critical cellular processes. The inhibitor induces cell cycle arrest at the G0/G1 phase and promotes apoptosis. Mechanistic studies revealed that PIM447 treatment leads to a decrease in the levels of phospho-Bad (Ser112) and c-Myc, and inhibits the mTORC1 pathway. The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition by PIM447 contributes to the observed cytotoxicity.
Safety Operating Guide
Proper Disposal of (1S,3R,5R)-PIM447 Dihydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (1S,3R,5R)-PIM447 dihydrochloride (B599025) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Based on available Safety Data Sheets (SDS), (1S,3R,5R)-PIM447 dihydrochloride is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] This classification is a primary determinant for its disposal route.
Immediate Safety and Handling
Before disposal, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to avoid direct contact. In case of a spill, absorb the material with an inert substance and decontaminate surfaces with alcohol before disposal.[1]
Disposal Procedures for this compound
The proper disposal method for this compound depends on its form (solid or in solution) and the quantity to be discarded. Always consult and comply with local, state, and federal regulations, as disposal guidelines can vary.
For Small Quantities of Uncontaminated Material:
Given its non-hazardous nature, small research quantities of solid this compound may be eligible for disposal in the regular trash, provided it is securely contained and clearly labeled.[3] If the compound is in an aqueous solution, it may be permissible to dispose of it down the drain with copious amounts of water, as long as the solution's pH is between 5.5 and 10.5 and it does not contain other hazardous materials.[3][4]
For Large Quantities or Contaminated Waste:
For larger quantities, or if the compound is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste. This waste should be collected in a designated, properly labeled, and sealed container.[5][6] The container should then be managed by the institution's environmental health and safety (EHS) office for professional disposal.[4][5]
Empty Containers:
Empty containers of this compound should be thoroughly rinsed with a suitable solvent. The first rinse should be collected and disposed of as chemical waste.[5] After rinsing and air-drying, and with the label defaced, the container can typically be disposed of as regular solid waste or recycled.[5]
Summary of Disposal Guidelines
| Waste Form | Quantity | Disposal Method | Key Considerations |
| Solid Compound | Small (e.g., < 1 gram) | Tightly sealed container in regular trash | Confirm with institutional and local guidelines.[3] |
| Large | Collect in a labeled hazardous waste container for EHS pickup | Do not mix with incompatible wastes.[6] | |
| Aqueous Solution | Small (e.g., < 100 mL) | Drain disposal with copious water | Solution pH must be between 5.5 and 10.5.[3][4] Must not contain other hazardous substances. |
| Large or contains hazardous solvents | Collect in a labeled hazardous waste container for EHS pickup | Follow institutional protocols for hazardous waste.[5] | |
| Contaminated Materials (e.g., gloves, wipes) | Any | Double-bag and dispose of in regular trash or as directed by EHS | Assess if contaminants are hazardous. |
| Empty Containers | Any | Rinse thoroughly, deface label, and dispose of as solid waste | The first rinseate should be collected as chemical waste.[5] |
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. acs.org [acs.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (1S,3R,5R)-PIM447 dihydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (1S,3R,5R)-PIM447 dihydrochloride (B599025). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
I. Compound Identification and Hazard Assessment
(1S,3R,5R)-PIM447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent and selective pan-PIM kinase inhibitor.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with care to avoid potential exposure.[3][4]
Physical and Chemical Properties
| Property | Value | Source |
| Synonyms | N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-6-(2,6-difluorophenyl)-5-fluoro-2- pyridinecarboxamide, dihydrochloride; LGH447 dihydrochloride | [3][4] |
| CAS Number | 1820565-69-2 | [3][4] |
| Molecular Formula | C24H25Cl2F3N4O | [4] |
| Molecular Weight | 513.38 g/mol | [4] |
| Appearance | Solid | N/A |
| Purity | >98% | [5] |
Hazard Identification
Although not classified as hazardous, direct contact or inhalation should be avoided. Potential symptoms and effects of exposure may include anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects.[3]
| Hazard Rating | NFPA | HMIS |
| Health | 0 | 0 |
| Fire | 0 | 0 |
| Reactivity | 0 | 0 |
Scale: 0-4 (0=Minimal, 4=Severe)
II. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to minimize exposure when handling this compound.
Recommended PPE
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, disposable gloves (e.g., nitrile) | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Prevents inhalation of dust particles. |
III. Operational and Handling Procedures
Adherence to proper operational procedures is critical for the safe handling of this compound.
Handling
-
Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid dust and aerosol formation.[4]
-
Avoid Contact : Take precautions to prevent contact with skin and eyes.[4]
-
Avoid Inhalation : Minimize the generation of dust.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling.
Storage
| Condition | Temperature | Duration | Notes |
| Powder | 4°C | Long-term | Sealed storage, away from moisture.[4] |
| In Solvent | -80°C | 1 year | Sealed storage, away from moisture.[4] |
| In Solvent | -20°C | 6 months | Sealed storage, away from moisture.[4] |
The compound should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water for several minutes. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with plenty of water. Consult a physician.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[4] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[4] |
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused material should be treated as chemical waste.
V. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for safely handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Medchemexpress LLC HY-19322C 1mg Medchemexpress, (1S,3R,5R)-PIM447 (dihydrochloride) | Fisher Scientific [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
